Boron trifluoride diethyl etherate
Description
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Properties
Molecular Formula |
C4H10BF3O |
|---|---|
Molecular Weight |
141.93 g/mol |
IUPAC Name |
ethoxyethane;trifluoroborane |
InChI |
InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; |
InChI Key |
KZMGYPLQYOPHEL-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CCOCC |
Synonyms |
oron trifluoride diethyl etherate boron trifluoride etherate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Boron Trifluoride Diethyl Etherate (BF3 OEt2): Physical Properties and Safety Data
Boron trifluoride diethyl etherate (BF3 OEt2) is a widely utilized Lewis acid catalyst in various organic synthesis reactions. Its efficacy as a catalyst stems from the electron-deficient nature of the boron atom, which readily accepts electron pairs from other molecules. This technical guide provides a comprehensive overview of its core physical properties and essential safety data for researchers, scientists, and professionals in drug development.
Physical Properties
BF3 OEt2 is a colorless to light yellow fuming liquid at room temperature.[1][2] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and process development applications.
| Property | Value |
| Molecular Formula | C4H10BF3O |
| Molecular Weight | 141.93 g/mol [1][2][3] |
| Density | 1.15 g/mL[1][2][4] |
| Boiling Point | 126-129 °C[2][4][5] |
| Melting Point | -58 °C[1][2][4] |
| Refractive Index | 1.344 (at 20°C)[4][5] |
| Vapor Pressure | 4.2 mmHg (at 20°C)[4][5] |
| Vapor Density | 4.9 (vs air)[4][5] |
Safety Data
The handling of BF3 OEt2 requires strict adherence to safety protocols due to its hazardous nature. It is a flammable liquid and vapor that reacts violently with water.[6][7] Inhalation, ingestion, or skin contact can cause severe burns.[7][8] The pertinent safety data is outlined in the following table.
| Safety Parameter | Value |
| Flash Point | 58.5 °C (closed cup)[4][9] |
| GHS Hazard Statements | H226, H302 + H332, H314, H372[4] |
| GHS Precautionary Statements | P210, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P314[4] |
Experimental Protocols:
The quantitative data presented in this guide are based on standardized analytical methods. However, detailed experimental protocols for determining these physical and safety properties are not typically disclosed in publicly available safety data sheets or chemical encyclopedias. For rigorous implementation of these analytical tests, it is recommended to consult specific methodologies from standards organizations such as ASTM International or the International Organization for Standardization (ISO). These documents provide the comprehensive, step-by-step procedures required for accurate and reproducible measurements.
Logical Relationships in Handling and Safety
The safe handling and storage of BF3 OEt2 are governed by its chemical reactivity. The following diagram illustrates the logical flow of considerations and actions required to mitigate risks associated with this compound.
Caption: Logical workflow for handling BF3 OEt2 and responding to incidents.
References
- 1. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 2. This compound [commonorganicchemistry.com]
- 3. Boron trifluoride etherate | C4H10BF3O | CID 8000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 109-63-7 [sigmaaldrich.com]
- 5. This compound CAS#: 109-63-7 [m.chemicalbook.com]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. merckmillipore.com [merckmillipore.com]
Understanding the reactivity of boron trifluoride etherate
An In-depth Technical Guide to the Reactivity of Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron trifluoride etherate (BF₃·OEt₂), a complex of boron trifluoride and diethyl ether, is a widely utilized and versatile Lewis acid catalyst in organic synthesis.[1] The diethyl ether ligand stabilizes the highly reactive boron trifluoride gas, rendering it a manageable, colorless to light yellow liquid that is easier to handle in laboratory and industrial settings.[1][2] Its utility is rooted in the electron-deficient nature of the boron atom, which readily accepts electron pairs from a wide range of substrates, activating them toward nucleophilic attack and facilitating a variety of chemical transformations.[1] This guide provides a comprehensive overview of the core reactivity of BF₃·OEt₂, detailing its application in key synthetic reactions, presenting quantitative data, outlining experimental protocols, and emphasizing critical safety and handling procedures.
Core Reactivity: The Role as a Lewis Acid
Boron trifluoride etherate functions as a convenient source of boron trifluoride (BF₃) in solution.[3] The primary mode of action involves the coordination of the electron-deficient boron atom to a Lewis basic site on a substrate, such as an oxygen or nitrogen atom. This coordination enhances the electrophilicity of the substrate, making it more susceptible to reaction.
The general mechanism of Lewis acid activation by BF₃·OEt₂ involves the dissociation of the ether complex to provide BF₃, which then coordinates to the substrate. This activation polarizes bonds and can lead to the formation of reactive intermediates like carbocations or acylium ions, thereby lowering the activation energy for subsequent reaction steps.[4]
References
Navigating the Solubility of Boron Trifluoride Diethyl Etherate: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics, handling, and application of Boron Trifluoride Diethyl Etherate.
Introduction
This compound (BF₃·OEt₂), a complex of boron trifluoride and diethyl ether, is a widely utilized Lewis acid catalyst in organic synthesis.[1] Its convenient liquid form makes it a more easily handled alternative to the gaseous boron trifluoride.[2] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in a multitude of chemical transformations, ranging from catalysis of Diels-Alder reactions to protection and deprotection of functional groups.[3] This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its handling and solubility determination, and illustrates key concepts through logical diagrams.
While extensive literature confirms the broad solubility of this compound in many common organic solvents, specific quantitative solubility data (e.g., in g/100 mL) is not widely reported in readily accessible chemical literature. The compound is often described as "miscible" or "soluble" in a range of aprotic solvents. This guide compiles the available qualitative data and provides protocols for researchers to determine solubility for their specific applications.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data. "Miscible" implies solubility in all proportions.
| Solvent Class | Solvent Name | Qualitative Solubility | Reference(s) |
| Ethers | Diethyl ether | Miscible | [1][4][5] |
| Tetrahydrofuran (THF) | Soluble | [3] | |
| 1,4-Dioxane | Soluble | [3] | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | [3] |
| Chloroform | Soluble | [3] | |
| Aromatic Hydrocarbons | Benzene | Soluble | [3] |
| Toluene | Soluble | [3] | |
| Alcohols | Methanol | Soluble | [3] |
| Ethanol | Miscible | [1][4][5] | |
| Water | Water | Reacts Violently | [4] |
It is crucial to note that this compound reacts exothermically with water, leading to decomposition.[4] Therefore, all solvents and equipment must be anhydrous when working with this reagent.
Experimental Protocols
Given the reactivity of this compound, particularly its moisture sensitivity, specific protocols for its handling and for determining its solubility are essential.
General Protocol for Handling this compound
Due to its corrosive and moisture-sensitive nature, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Materials:
-
This compound (commercially available)
-
Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)
-
Oven-dried glassware (e.g., round-bottom flask, graduated cylinder, dropping funnel)
-
Schlenk line or glove box for inert atmosphere
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Assemble the oven-dried glassware and purge with an inert gas (nitrogen or argon) using a Schlenk line.
-
If not using a glove box, maintain a positive pressure of the inert gas throughout the experiment.
-
Use a dry syringe and needle to transfer the required volume of this compound from the supplier's bottle to the reaction vessel. The supplier's bottle should be sealed with a septum.
-
Slowly add the this compound to the reaction mixture, which is typically cooled in an ice bath due to the exothermic nature of many of its reactions.
-
After the reaction is complete, quench the reaction mixture carefully, often by slowly adding it to a cooled, stirred aqueous solution (e.g., saturated sodium bicarbonate solution). This quenching step should be performed in a fume hood due to the release of fumes.
Protocol for Determining the Solubility of this compound
This protocol outlines a general method to determine the solubility of this compound in a specific anhydrous organic solvent at a given temperature. This procedure should be performed under a strict inert atmosphere.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Oven-dried, sealed vials or test tubes with septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Anhydrous gas-tight syringe
-
Analytical balance
Procedure:
-
Place a known volume of the anhydrous organic solvent into a pre-weighed, oven-dried vial containing a magnetic stir bar. Seal the vial with a septum and place it in a constant temperature bath to equilibrate.
-
Using a gas-tight syringe, add a small, known volume of this compound to the stirred solvent.
-
Observe if the added amount completely dissolves. If it does, continue to add small, known increments of this compound until a persistent cloudiness or the presence of an undissolved phase is observed.
-
The total volume of this compound added before the saturation point is reached can be used to calculate the solubility.
-
To determine the solubility more accurately, a gravimetric approach can be used. Prepare a saturated solution at a specific temperature by adding an excess of this compound to a known volume of the solvent and stirring for an extended period to ensure equilibrium.
-
Allow the undissolved portion to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe.
-
Weigh the syringe containing the saturated solution to determine the mass of the solution.
-
The mass of the solute can be determined by carefully quenching the solution in the syringe in a pre-weighed flask containing a suitable quenching agent and then determining the mass of the resulting non-volatile products after removal of the solvent and byproducts under vacuum. This step requires careful consideration of the reaction stoichiometry upon quenching.
-
Calculate the solubility in grams of solute per 100 mL of solvent or other desired units.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships relevant to the use of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [commonorganicchemistry.com]
- 3. Common Acid-Base Reagent: Boron Trifluoride Etherate - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. This compound CAS#: 109-63-7 [m.chemicalbook.com]
- 5. This compound, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂), a widely utilized Lewis acid catalyst in organic synthesis, presents significant handling and storage challenges due to its reactivity and hazardous nature.[1][2] This guide provides an in-depth overview of the essential precautions required to ensure the safe use of this reagent in a laboratory setting. Adherence to these protocols is critical for minimizing risks to personnel and infrastructure.
Hazard Identification and Health Effects
BF₃·OEt₂ is a flammable, corrosive, and moisture-sensitive liquid that can cause severe burns to the skin and eyes upon contact.[3][4] Inhalation of its vapors can lead to severe irritation of the respiratory tract, while ingestion can cause burns to the digestive system.[3][4] The compound is harmful if swallowed or inhaled.[5][6] It is crucial to handle this substance with appropriate personal protective equipment in a well-ventilated area.
Key Hazards:
-
Flammable Liquid and Vapor: Poses a fire risk, especially near ignition sources.[3]
-
Corrosive: Causes severe skin and eye burns, potentially leading to irreversible damage.[3][4]
-
Moisture Sensitive: Reacts with water and moisture in the air, releasing toxic and flammable gases.[7][8]
-
Acute Toxicity: Harmful or fatal if inhaled and harmful if swallowed.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with BF₃·OEt₂. The following table summarizes the required equipment.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles should be impact and splash-resistant. A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[9] Contact lenses should not be worn.[7] |
| Skin | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[7] Always consult the glove manufacturer's resistance guide for compatibility. |
| Body | Flame-retardant lab coat and chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[3] Flame-retardant and antistatic protective clothing is advised.[10] |
| Respiratory | NIOSH-certified respirator | A combination organic vapor/acid gas respirator should be used when working outside of a fume hood or when exposure limits may be exceeded.[7] For potential overexposure, a supplied-air respirator with a full facepiece is recommended.[9] |
Handling and Storage Protocols
Proper handling and storage are paramount to mitigating the risks associated with BF₃·OEt₂.
Handling
-
All work with BF₃·OEt₂ must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mist.[6]
-
Wash hands thoroughly after handling.[3]
-
Containers may develop pressure and should be opened slowly and cautiously.[7]
Storage
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][5]
-
Keep containers tightly closed and stored under an inert atmosphere, such as nitrogen.[6][11]
-
Store away from heat, sparks, open flames, and other sources of ignition.[5][9]
-
Protect from moisture and direct sunlight.[5]
-
Do not store in metal containers.[11]
-
Ensure containers are properly labeled and stored in a secondary container.[11][12]
Incompatibilities and Hazardous Decomposition
BF₃·OEt₂ is incompatible with a wide range of substances. Contact with these materials can lead to violent reactions, explosions, or the release of toxic gases.
| Incompatible Materials |
| Water[9] |
| Alcohols[7] |
| Strong Acids (e.g., Hydrochloric, Sulfuric, Nitric)[9] |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)[9] |
| Alkali Metals (e.g., Lithium)[9] |
| Oxidizing Agents[7] |
| Ammonia and Amines[9] |
Upon decomposition, which can be initiated by heat or contact with incompatible materials, BF₃·OEt₂ can produce a variety of hazardous substances.
| Hazardous Decomposition Products |
| Boron trifluoride[3] |
| Hydrogen fluoride[3][7] |
| Carbon monoxide[3] |
| Carbon dioxide[3] |
| Diethyl ether[3] |
| Oxides of boron[3] |
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][11] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][11] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11] |
Spill and Leak Response
In the event of a spill or leak, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]
-
Containment: Absorb the spill with a dry, inert material such as sand, dry lime, or soda ash.[9] DO NOT USE WATER. [9]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, tightly closed container for disposal.[5][7]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[9]
Quantitative Data Summary
The following tables provide key quantitative data for BF₃·OEt₂.
Physical and Chemical Properties
| Property | Value |
| Boiling Point | 126 °C / 258.8 °F[13] |
| Melting Point | -60 °C / -76 °F[13] |
| Flash Point | 110 °C / 230 °F[3] |
| Autoignition Temperature | 185 °C / 365 °F[3] |
| Density | 1.139 g/cm³[5] |
| Vapor Pressure | 5.6 hPa[5] |
Exposure Limits
| Component | Limit | Organization |
| Fluorides (as F) | 2.5 mg/m³ TWA | OSHA[3] |
Experimental Protocols and Workflows
Diagrams
The following diagrams illustrate key workflows and relationships for the safe handling of BF₃·OEt₂.
Caption: A workflow diagram for responding to a BF₃ etherate spill.
Caption: A diagram illustrating materials incompatible with BF₃ etherate.
References
- 1. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 2. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. gelest.com [gelest.com]
- 8. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. research.uga.edu [research.uga.edu]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Boron Trifluoride Diethyl Etherate (CAS 109-63-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boron Trifluoride Diethyl Etherate (BF₃·OEt₂), a versatile and widely used reagent in organic synthesis and drug development. This document covers its chemical and physical properties, detailed experimental protocols for key reactions, and its role in the synthesis of pharmacologically active compounds.
Core Properties and Data
This compound is a coordination complex of boron trifluoride, a strong Lewis acid, and diethyl ether.[1][2] This complexation makes the highly reactive and gaseous boron trifluoride easier to handle in a liquid form.[1] It is a colorless to light yellow or brown fuming liquid with a pungent odor.[3][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| CAS Number | 109-63-7 | [1] |
| Molecular Formula | C₄H₁₀BF₃O | [4] |
| Molecular Weight | 141.93 g/mol | [1] |
| Appearance | Colorless to light yellow/brown liquid | [1][3][4] |
| Density | 1.15 g/mL | [1][5] |
| Melting Point | -58 °C | [1][5] |
| Boiling Point | 126-129 °C | [1][5] |
| Refractive Index (n20/D) | 1.344 | [5] |
| Vapor Pressure | 4.2 mmHg (20 °C) | [5] |
| Flash Point | 58.5 °C (closed cup) | [5] |
| Solubility | Miscible with ether and alcohol. Reacts with water. | [6][7] |
Spectral Data
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 4.22 (q, 4H), 1.44 (t, 6H)[8] |
| ¹³C NMR (CDCl₃) | δ (ppm): 69.8, 13.2[8] |
| FTIR (Neat) | Major peaks indicative of B-F and C-O stretching. |
| Mass Spectrum (EI) | Provides fragmentation pattern for structural elucidation.[3][9] |
Role in Organic Synthesis and Drug Development
BF₃·OEt₂ is a powerful Lewis acid catalyst that activates electrophiles and facilitates a wide range of organic transformations.[10] Its utility is prominent in the pharmaceutical industry for the synthesis of complex molecules, including antibiotics and vitamins.[11][12]
Key applications in organic synthesis include:
-
Friedel-Crafts Alkylation and Acylation: It serves as a catalyst for the formation of carbon-carbon bonds between aromatic rings and alkyl or acyl groups.[11]
-
Esterification and Transesterification: It effectively catalyzes the formation of esters from carboxylic acids and alcohols.[11]
-
Glycosylation: BF₃·OEt₂ is an excellent catalyst for the formation of glycosidic bonds, crucial in carbohydrate chemistry and the synthesis of glycoside-containing natural products.[4]
-
Mukaiyama Aldol Addition: It mediates the reaction between silyl enol ethers and carbonyl compounds to form β-hydroxy carbonyl compounds.[7]
-
Deprotection of Protecting Groups: It is commonly used for the cleavage of protecting groups such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5]
-
Cyclization Reactions: It promotes intramolecular reactions to form cyclic compounds.[13]
While BF₃·OEt₂ itself is a reagent, it is instrumental in the synthesis of boron-containing drugs, such as boronic acid derivatives. These drugs often act as enzyme inhibitors.[3] The Lewis acidic nature of the boron atom in the final drug molecule allows it to form a reversible covalent bond with nucleophilic residues (e.g., serine, threonine) in the active site of target enzymes, leading to their inhibition.[6][14]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
SEM Deprotection of an Alcohol
This protocol describes a general procedure for the removal of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from an alcohol.[15]
Materials:
-
SEM-protected alcohol
-
Dichloromethane (DCM), anhydrous
-
This compound (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (10.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the crude product by flash column chromatography.
Friedel-Crafts Acylation for the Synthesis of a Benzophenone Derivative
This protocol outlines the synthesis of a benzophenone derivative via a Friedel-Crafts acylation reaction.[16]
Materials:
-
Substituted benzoic acid
-
Resorcinol derivative
-
This compound (BF₃·OEt₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Methanol
-
Water
-
Activated carbon
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a reaction vessel, combine the substituted benzoic acid (1.0 equivalent), the resorcinol derivative (1.0 equivalent), and this compound (0.4 equivalents).
-
Heat the mixture to 95-120 °C with stirring for 10-30 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the residue in ethyl acetate and wash with an equal volume of saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol and water.
-
Decolorize with activated carbon to obtain the pure benzophenone derivative.
Glycosylation of a Phenol
This protocol describes a general procedure for the glycosylation of a phenol using a per-O-acetylated glucose donor.[17]
Materials:
-
Penta-O-acetyl-β-D-glucose (donor)
-
Substituted phenol (acceptor)
-
Chloroform (CHCl₃), anhydrous
-
This compound (BF₃·OEt₂)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve penta-O-acetyl-β-D-glucose (1.0 equivalent) and the substituted phenol (1.0 equivalent) in anhydrous chloroform in a round-bottom flask.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a 5% aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash successively with aqueous NaHCO₃ and water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the purified aryl β-D-glucopyranoside.
Mechanism of Action in Drug Development: A Conceptual Overview
As previously mentioned, BF₃·OEt₂ is a catalyst for synthesizing boron-containing drugs. A prominent class of such drugs are boronic acid-based enzyme inhibitors. Their mechanism of action often involves the interaction of the electron-deficient boron atom with a nucleophilic residue in the enzyme's active site.
General Mechanism of Serine Protease Inhibition by a Boronic Acid
The following diagram illustrates the general mechanism by which a boronic acid inhibitor interacts with the active site of a serine protease.
Caption: Boronic acid inhibitor binding to a serine protease.
Role in NF-κB Signaling Pathway Inhibition
The drug Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor. The proteasome is responsible for degrading proteins, including IκB, which is an inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, Bortezomib prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and prevents it from translocating to the nucleus to activate the transcription of pro-survival and pro-inflammatory genes.[8]
Caption: Inhibition of the NF-κB pathway by Bortezomib.
Safety and Handling
This compound is a corrosive, flammable, and moisture-sensitive liquid.[3] It reacts violently with water, releasing toxic and flammable vapors.[3] Therefore, it must be handled in a well-ventilated fume hood, under anhydrous conditions, and away from ignition sources.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a convenient and effective source of Lewis acidity for a multitude of chemical transformations. Its role in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores its importance in drug discovery and development. While its reactivity necessitates careful handling, a thorough understanding of its properties and reaction protocols enables researchers to harness its full potential for innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron-containing anticancer agents: a target-centric review of structure–activity relationships and clinical pipeline [kci.go.kr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Lewis Acids in Emerging Technologies [eureka.patsnap.com]
- 10. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acid - Wikipedia [en.wikipedia.org]
- 14. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 15. chimia.ch [chimia.ch]
- 16. What is this compound and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Reversed Scale: A Technical Guide to the Lewis Acidity of Boron Halides and BF₃·OEt₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Lewis acidity of boron trifluoride diethyl etherate (BF₃·OEt₂) in comparison to the free boron trihalides (BCl₃, BBr₃, and BI₃). Contrary to expectations based on simple electronegativity, the Lewis acidity of these archetypal compounds follows the order BF₃ < BCl₃ < BBr₃ < BI₃. This document elucidates the underlying principles governing this trend, presents quantitative data for comparison, details the experimental protocols for acidity determination, and illustrates the key concepts with logical diagrams.
Introduction: Beyond Electronegativity
Lewis acids, as electron-pair acceptors, are fundamental reagents and catalysts in organic synthesis and drug development. The boron trihalides (BX₃) are classic examples, with their acidity centered on the electron-deficient boron atom. A naive prediction based on the high electronegativity of fluorine would suggest BF₃ is the strongest Lewis acid, as fluorine should inductively withdraw the most electron density from the boron center.[1] However, extensive experimental evidence confirms the opposite trend.[2]
The established order of Lewis acidity, BI₃ > BBr₃ > BCl₃ > BF₃ , is a critical concept for chemists selecting appropriate catalysts.[3] This reversal is primarily explained by the phenomenon of p-π back-bonding .[4][5] this compound (BF₃·OEt₂), a commonly used, stable liquid source of BF₃, acts as a pre-formed Lewis acid-base adduct.[6] Its reactivity is governed by the equilibrium between the complex and the free Lewis acid, making its effective Lewis acidity lower than that of free BF₃.
The Decisive Role of p-π Back-bonding
The anomalous acidity trend is rationalized by the donation of electron density from a filled p-orbital on the halogen to the vacant 2p orbital on the sp²-hybridized boron atom.[5] This interaction, termed p-π back-bonding, creates partial double-bond character in the B-X bond and reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.
The effectiveness of this back-bonding is highly dependent on the overlap between the interacting orbitals.[2][7]
-
In BF₃ , the overlap between the boron 2p and fluorine 2p orbitals is highly efficient due to their similar size and energy levels. This strong back-bonding significantly satisfies the electron deficiency of the boron atom, making BF₃ the weakest Lewis acid in the series.[4][7]
-
In BCl₃, BBr₃, and BI₃ , the halogen p-orbitals (3p, 4p, and 5p, respectively) are larger and more diffuse. The size and energy mismatch with the boron 2p orbital leads to progressively poorer overlap and weaker back-bonding down the group.[2]
Consequently, the electron deficiency on the boron atom increases from BF₃ to BI₃, resulting in the observed trend of increasing Lewis acidity.[2][3] A secondary factor is the energy required to pyramidalize the planar BX₃ molecule upon forming an adduct with a Lewis base. The stronger the p-π back-bonding (as in BF₃), the greater the energy penalty for breaking this planarity, which further disfavors adduct formation.[1][8]
// Nodes LA [label="Lewis Acidity\n(BI₃ > BBr₃ > BCl₃ > BF₃)", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; BB [label="Strength of p-π Back-bonding\n(BF₃ > BCl₃ > BBr₃ > BI₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; EN [label="Halogen Electronegativity\n(F > Cl > Br > I)", fillcolor="#FFFFFF", fontcolor="#202124"]; Overlap [label="B(2p) - X(np) Orbital Overlap\n(F > Cl > Br > I)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reorg [label="Pyramidalization Energy\n(BF₃ > BCl₃ > BBr₃)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BB -> LA [label=" inversely correlates with", color="#EA4335", fontcolor="#202124"]; EN -> LA [label=" predicts opposite trend", style=dashed, color="#5F6368", fontcolor="#202124"]; Overlap -> BB [label=" determines", color="#34A853", fontcolor="#202124"]; BB -> Reorg [label=" correlates with", color="#34A853", fontcolor="#202124"]; Reorg -> LA [label=" inversely correlates with", color="#EA4335", fontcolor="#202124"]; } }
Caption: Factors governing the Lewis acidity of boron trihalides.
Quantitative Measures of Lewis Acidity
Several experimental and computational methods are used to quantify Lewis acidity. The most common scales include the Gutmann-Beckett Acceptor Number (AN), Fluoride Ion Affinity (FIA), and enthalpies of complex formation.
| Lewis Acid | Acceptor Number (AN)¹ | Fluoride Ion Affinity (FIA)² (kJ/mol) |
| BF₃·OEt₂ | 88.5 | N/A |
| BF₃ | 89 | 349.7 |
| BCl₃ | 105.7 | - |
| BBr₃ | 109.3 | - |
| BI₃ | 115 | - |
| ¹ Acceptor Numbers are derived from ³¹P NMR shifts of Et₃PO in the presence of the Lewis acid.[9] Higher values indicate stronger Lewis acidity. Data from various sources.[9][10] | ||
| ² Fluoride Ion Affinity is the calculated enthalpy change for the reaction LA + F⁻ → LAF⁻.[11][12] Higher values indicate stronger Lewis acidity. |
As the data shows, BF₃·OEt₂ has a measured Acceptor Number that is slightly lower than free BF₃, reflecting the partial neutralization of the boron's acidity by the diethyl ether ligand.[10] The trend of increasing AN from BF₃ to BI₃ provides clear quantitative support for the established acidity order.[9] Similarly, computational studies show that the FIA, a measure of affinity for a hard Lewis base, increases from BF₃ to BI₃.[11][13]
Experimental Protocols
The Gutmann-Beckett Method for Acceptor Number (AN) Determination
The Gutmann-Beckett method is a widely used experimental technique to assess Lewis acidity by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The interaction of a Lewis acid with the basic oxygen atom of Et₃PO causes a deshielding of the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum.[9]
Detailed Protocol:
-
Preparation of Reference Solutions:
-
AN 0 Reference: A solution of triethylphosphine oxide (Et₃PO, ~0.05 M) is prepared in a weakly Lewis acidic solvent, such as hexane or benzene-d₆.
-
AN 100 Reference: A solution of Et₃PO is prepared in the strongly Lewis acidic solvent antimony pentachloride (SbCl₅). (Note: Due to the high reactivity of SbCl₅, this is often used as a conceptual reference point for the scale).
-
-
Sample Preparation:
-
A solution of the Lewis acid to be tested (e.g., BF₃·OEt₂, BCl₃) is prepared in a suitable, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆) in an inert atmosphere NMR tube.
-
An equimolar amount of Et₃PO is added to the solution. For gaseous Lewis acids like BCl₃, this is typically done by bubbling the gas through the solution or by using a pre-prepared solution of known concentration.
-
-
NMR Spectroscopy:
-
The ³¹P NMR spectrum of the sample is recorded. A proton-decoupled spectrum is acquired to obtain a sharp singlet.
-
The chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct is precisely determined.
-
-
Calculation of Acceptor Number:
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_la [label="Prepare Lewis Acid (LA)\nsolution in inert solvent\n(e.g., CD₂Cl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_probe [label="Add equimolar\nEt₃PO probe", fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="Acquire ³¹P NMR Spectrum", fillcolor="#FFFFFF", fontcolor="#202124"]; determine_shift [label="Determine chemical shift\n(δ_sample) of adduct", fillcolor="#FFFFFF", fontcolor="#202124"]; calculate_an [label="Calculate AN:\nAN = 2.21 * (δ_sample - 41.0)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_la; prep_la -> add_probe; add_probe -> nmr; nmr -> determine_shift; determine_shift -> calculate_an; calculate_an -> end; } }
Caption: Workflow for the Gutmann-Beckett method.
Application in Catalysis: The Role of BF₃·OEt₂
BF₃·OEt₂ is a versatile reagent used in a wide array of chemical transformations, including Friedel-Crafts reactions, aldol condensations, and protection/deprotection chemistry.[6][14] Its utility stems from its ability to serve as a convenient and less hazardous source of BF₃.[6]
In a typical catalytic cycle, the substrate, a Lewis base (e.g., a carbonyl compound), displaces the diethyl ether to form a new Lewis acid-base adduct. This coordination activates the substrate towards nucleophilic attack.
// Nodes BF3OEt2 [label="BF₃·OEt₂"]; Substrate [label="Substrate (Lewis Base)\ne.g., R₂C=O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Equilibrium [label="⇌", shape=none, fontcolor="#202124"]; BF3_free [label="BF₃ (free) + OEt₂"]; Complex [label="[Substrate-BF₃]\nActivated Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BF3OEt2 -> Equilibrium [arrowhead=none]; Equilibrium -> BF3_free; BF3_free -> Complex [label=" coordination"]; Substrate -> Complex [label=" ", style=dotted, arrowhead=none]; Nucleophile -> Complex [label=" attack"]; Complex -> Product [label=" reaction"]; Product -> BF3_free [label=" catalyst\n regeneration", style=dashed, color="#EA4335"]; } }
Caption: Generalized catalytic cycle involving BF₃·OEt₂.
The relatively moderate Lewis acidity of BF₃, compared to BCl₃ or BBr₃, makes BF₃·OEt₂ a suitable catalyst for reactions involving sensitive functional groups where stronger Lewis acids might cause decomposition or unwanted side reactions.
Conclusion
The Lewis acidity of boron trihalides presents a classic case where inductive effects are overridden by resonance effects, specifically p-π back-bonding. The strength of this back-bonding is greatest in BF₃, rendering it the weakest Lewis acid in the series, with acidity increasing down the halogen group. BF₃·OEt₂, as a stabilized adduct, exhibits slightly attenuated Lewis acidity compared to free BF₃ but serves as an invaluable and manageable reagent in synthetic chemistry. A thorough understanding of this acidity trend, supported by quantitative data from methods like the Gutmann-Beckett protocol, is essential for the rational design and optimization of chemical processes in research and industry.
References
- 1. Electrostatics Explains the Reverse Lewis Acidity of BH3 and Boron Trihalides: Infrared Intensities and a Relative Energy Gradient (REG) Analysis of IQA Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Define back bonding in BF3 |Entrancei [pw.live]
- 6. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 7. Respective order of strength of back-bonding and Lewis acidic strength in boron trihalides is : [infinitylearn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 10. magritek.com [magritek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boron trifluoride-etherate (Lewis acid) as an efficient acid at cyclization/cleavage reaction of D/L-amino acids affording the retention of their original configuration in the Edman sequencing method of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of Boron Trifluoride Diethyl Etherate with Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride diethyl etherate (BF₃·OEt₂), a widely utilized Lewis acid catalyst in organic synthesis, presents significant reactivity with water.[1][2][3] This reaction, often vigorous and exothermic, is of critical importance for professionals in chemical research and drug development to understand and manage.[4][5] Proper handling and a thorough comprehension of the reaction's mechanism, products, and kinetics are paramount for ensuring safety and achieving desired synthetic outcomes. This technical guide provides a detailed examination of the interaction between this compound and water, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the underlying chemical processes.
Reaction Mechanism and Products
The reaction of this compound with water is fundamentally a hydrolysis of the boron trifluoride (BF₃) molecule, which is in equilibrium with its diethyl ether complex.[6] The overall process involves the stepwise substitution of fluoride ions on the boron atom with hydroxyl groups, ultimately leading to the formation of boric acid (H₃BO₃) and hydrofluoric acid (HF) or its conjugate base, fluoride (F⁻). However, the reaction is more complex than a simple direct hydrolysis and proceeds through several intermediates.
Upon introduction of water, the diethyl ether ligand can be displaced to form a BF₃-water adduct. The hydrolysis then proceeds through a series of fluoroborate species. While the direct formation of hydrofluoric acid (HF) upon initial contact with moisture is a topic of some debate, with some sources suggesting the initial formation of fluoroboric acid and boric acid, the ultimate products in the presence of sufficient water are boric acid and hydrofluoric acid.[6]
The key steps in the hydrolysis can be summarized as follows:
-
Ligand Exchange: The diethyl ether in BF₃·OEt₂ is displaced by water.
-
Stepwise Hydrolysis: The BF₃ molecule undergoes sequential hydrolysis, forming various hydroxyfluoroborate and fluoroboric acid species.
-
Final Products: In the presence of excess water, the final products are boric acid and hydrofluoric acid.
The overall, unbalanced reaction can be represented as:
BF₃·OEt₂(l) + H₂O(l) → H₃BO₃(aq) + HF(aq) + (C₂H₅)₂O(l)
Quantitative Data
Quantitative data for the reaction of this compound with water is not extensively reported in readily accessible literature, primarily due to the reaction's vigorous and hazardous nature. However, data from related systems and analytical methods provide valuable insights.
| Parameter | Value/Description | Conditions | Source(s) |
| Enthalpy of Formation (ΔHf°) | Boron Trifluoride (gas): -271.65 ± 0.22 kcal/mol | Standard state | [7] |
| Reaction Observation | Violent and exothermic reaction with water. | Ambient | [4][5] |
| Hydrolysis Products | Boric acid, fluoroboric acid, and ultimately hydrofluoric acid. | Aqueous conditions | [6][8] |
| Kinetic Studies | The hydrolysis rates of related organotrifluoroborate salts are dependent on the organic substituent, pH, and reaction conditions. | THF/H₂O mixtures | [4][8] |
Experimental Protocols
Studying the reaction of this compound with water requires stringent safety precautions and specialized equipment due to the corrosive and toxic nature of the reactants and products.
Protocol 1: Calorimetric Determination of Reaction Enthalpy
Objective: To quantify the heat released during the hydrolysis of BF₃·OEt₂.
Methodology:
-
Apparatus: A reaction calorimeter equipped with a stirrer, temperature probe, and an injection port for the reactant is required. The system should be well-calibrated.
-
Reactants: High-purity, anhydrous this compound and deionized water.
-
Procedure:
-
A known volume of deionized water is placed in the calorimeter and allowed to reach thermal equilibrium.
-
A small, precisely weighed amount of BF₃·OEt₂ is loaded into a sealed, gastight syringe.
-
The BF₃·OEt₂ is injected into the water under vigorous stirring.
-
The temperature change of the system is recorded over time until a stable baseline is re-established.
-
The heat of reaction is calculated from the temperature change, the mass of the reactants, and the heat capacity of the calorimeter system.
-
-
Safety: The entire experiment must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. A neutralization solution (e.g., sodium bicarbonate) should be readily available.
Protocol 2: Titrimetric Analysis of Hydrolysis Products
Objective: To quantify the acidic products formed during the hydrolysis of BF₃·OEt₂.
Methodology:
-
Apparatus: Standard laboratory glassware including a burette, flasks, and pipettes. A pH meter is also recommended.
-
Reactants: this compound, deionized water, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), and a suitable indicator (e.g., phenolphthalein).
-
Procedure:
-
A known mass of BF₃·OEt₂ is carefully added to a known volume of deionized water in a flask. The reaction is allowed to go to completion.
-
A few drops of phenolphthalein indicator are added to the solution.
-
The solution is titrated with the standardized NaOH solution until a persistent pink color is observed.
-
The volume of NaOH used is recorded.
-
The total moles of acid produced can be calculated, providing an indirect measure of the extent of hydrolysis.
-
-
Safety: Handle BF₃·OEt₂ and the resulting acidic solution with extreme care in a fume hood. Wear appropriate PPE.
Applications in Drug Development
Despite its reactivity with water, this compound is a valuable reagent in drug development and pharmaceutical manufacturing.[4][5] Its primary role is as a potent Lewis acid catalyst in a variety of organic transformations that are crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3]
Key applications include:
-
Catalysis of Carbon-Carbon Bond Formation: Facilitating reactions such as Friedel-Crafts alkylations and acylations.
-
Protection and Deprotection of Functional Groups: Used in the protection of alcohols and the cleavage of ethers.
-
Rearrangement Reactions: Catalyzing various molecular rearrangements to build complex molecular scaffolds.
The critical consideration for its use in these applications is the strict exclusion of water from the reaction environment to prevent catalyst deactivation and the formation of hazardous byproducts.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid that reacts violently with water.[4][5] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents and glassware. All work should be conducted in a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn. In case of a spill, it should be neutralized with a suitable agent like sodium bicarbonate and absorbed with an inert material.
Conclusion
The reaction of this compound with water is a complex and highly exothermic process that requires careful management in a laboratory or industrial setting. A thorough understanding of its stepwise hydrolysis mechanism, the nature of its products, and appropriate handling procedures is essential for any researcher, scientist, or drug development professional working with this versatile but hazardous reagent. While quantitative kinetic and thermodynamic data for this specific reaction are not abundant, the experimental protocols outlined in this guide provide a framework for its safe and systematic investigation. By adhering to strict safety protocols and employing anhydrous techniques, the powerful catalytic properties of this compound can be harnessed effectively in the synthesis of valuable chemical entities.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 3. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. oshaedne.com [oshaedne.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of Boron Trifluoride Diethyl Etherate
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for boron trifluoride diethyl etherate (BF₃·OEt₂). It is intended for researchers, scientists, and professionals in drug development who utilize this common Lewis acid in their work. This document presents a compilation of spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following sections detail the data for the ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.
1.1. Data Presentation
The NMR data for this compound, acquired in deuterated chloroform (CDCl₃), is summarized below. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 1.44 | Triplet (t) | 7.1 | -OCH₂CH ₃ |
| 4.22 | Quartet (q) | 7.1 | -OCH ₂CH₃ | |
| ¹³C | 13.2 | - | - | -OCH₂C H₃ |
| 69.8 | - | - | -OC H₂CH₃ |
Table 2: ¹¹B and ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹¹B | -0.62 | Broad Singlet (bs) | B F₃·OEt₂ |
| ¹⁹F | -152.8 | Broad Singlet (bs) | BF ₃·OEt₂ |
1.2. Experimental Protocol for NMR Data Acquisition [1]
A standardized protocol for acquiring high-resolution NMR spectra of this compound is outlined below.
Instrumentation:
-
A multinuclear NMR spectrometer, such as a Bruker AC-300 or equivalent, operating at the appropriate frequencies for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.
Sample Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), a dry NMR tube is charged with approximately 0.8 mL of deuterated chloroform (CDCl₃).
-
This compound (approximately 18 µL, 0.10 mmol) is added to the solvent.
-
The NMR tube is securely sealed to prevent the ingress of moisture.
Data Acquisition:
-
The NMR data is acquired at ambient temperature (approximately 297K).[2]
-
For ¹H and ¹³C NMR, tetramethylsilane (TMS) is used as an internal reference standard.
-
For ¹¹B and ¹⁹F NMR, external references such as BF₃·OEt₂ itself for ¹¹B and CCl₃F for ¹⁹F can be utilized.[3][4]
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of BF₃·OEt₂.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the B-F and C-O bonds within the this compound complex.
2.1. Data Presentation
The characteristic IR absorption bands for this compound are presented in the table below. The data has been compiled from various sources and represents the key vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1480-1440 | C-H bending |
| ~1150-1040 | Asymmetric B-F stretching |
| ~930-900 | B-O stretching |
| ~800-750 | Symmetric B-F stretching |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, solution) and the specific instrument.
2.2. Experimental Protocol for IR Data Acquisition [5]
A general procedure for obtaining an Attenuated Total Reflectance (ATR)-IR spectrum is described.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer SpectrumTwo, equipped with an ATR accessory.
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal is clean.
-
A small drop of clear, liquid this compound is placed directly onto the ATR crystal.
-
The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
An atmospheric correction may be applied to the resulting spectrum to remove interference from atmospheric water and carbon dioxide.
The following diagram outlines a generalized workflow for acquiring spectroscopic data.
Caption: Generalized workflow for spectroscopic data acquisition.
References
The Advent of a Versatile Reagent: A History of Boron Trifluoride Etherate
A cornerstone of modern organic synthesis, boron trifluoride diethyl etherate (BF₃·OEt₂) has a rich history rooted in the early explorations of boron chemistry. Its journey from a gaseous curiosity to an indispensable liquid reagent is a story of scientific inquiry and the quest for more practical and powerful chemical tools.
The Dawn of Boron Fluoride Chemistry: Discovery of a Pungent Gas
The story begins in 1808, when French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard first synthesized boron trifluoride (BF₃). In their attempts to isolate "fluoric acid" (hydrofluoric acid), they reacted calcium fluoride with vitrified boric acid. The resulting pungent, colorless gas, which they named "fluoboric gas," was observed to form white fumes in moist air. This discovery laid the groundwork for the future development of boron-based reagents.
Taming the Gas: The Genesis of Boron Trifluoride Etherate
While the Lewis acidic nature of boron trifluoride was recognized for its potential in catalysis, its gaseous state and toxicity posed significant handling challenges for routine laboratory use. The breakthrough came with the formation of its stable, liquid complex with diethyl ether.
In the 1930s, the German chemist Hans Meerwein, along with his student Wilhelm Pannwitz, conducted systematic studies on the molecular compounds of boron trifluoride with water, alcohols, and organic acids. Their seminal 1934 paper published in the Journal für Praktische Chemie detailed the formation and properties of these coordination complexes, laying the theoretical foundation for understanding the nature of what would become known as boron trifluoride etherate.
A definitive method for the preparation of pure this compound was later described in a 1943 publication in the Journal of the American Chemical Society by A. V. Laubengayer and G. R. Finlay. Their work provided a practical and accessible means of obtaining the reagent, paving the way for its widespread adoption in organic synthesis.
A Catalyst is Born: Early Applications in Organic Synthesis
The availability of a stable, liquid form of boron trifluoride unlocked its vast potential as a catalyst. Its strong Lewis acidity made it an effective promoter for a wide range of organic transformations.
Friedel-Crafts Reactions: A New Tool for Aromatic Chemistry
One of the earliest and most significant applications of boron trifluoride etherate was as a catalyst in Friedel-Crafts reactions. While the original reactions, discovered by Charles Friedel and James Crafts in 1877, utilized aluminum chloride, BF₃·OEt₂ offered a milder and often more selective alternative. It quickly became a favored catalyst for the alkylation and acylation of aromatic compounds, crucial reactions in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.
The Polymerization Pioneer
Boron trifluoride etherate also played a pioneering role in the field of polymer chemistry. It was found to be a highly effective initiator for the cationic polymerization of various monomers, including alkenes, epoxides, and cyclic ethers like tetrahydrofuran. This application was instrumental in the development of new polymers and materials.
Physical and Chemical Properties
The utility of boron trifluoride etherate is intrinsically linked to its distinct physical and chemical properties.
| Property | Value |
| Molecular Formula | C₄H₁₀BF₃O |
| Molar Mass | 141.93 g/mol |
| Appearance | Colorless to light yellow fuming liquid |
| Density | 1.15 g/mL |
| Boiling Point | 126-129 °C |
| Melting Point | -58 °C |
| Solubility | Soluble in most aprotic organic solvents. Reacts with water and protic solvents. |
Key Experimental Protocols: A Glimpse into the Past
To appreciate the historical context of its use, it is insightful to examine the early experimental procedures.
Preparation of this compound (Laubengayer and Finlay, 1943)
A vapor-phase reaction was employed where anhydrous diethyl ether was reacted directly with gaseous boron trifluoride. The resulting complex was then condensed and collected as a liquid. This method provided a high-purity product, free from the impurities that could arise from solution-based preparations.
A detailed, step-by-step reproduction of the original experimental protocol would require access to the full text of the 1943 JACS paper.
Early Friedel-Crafts Acylation
An early protocol for a Friedel-Crafts acylation using boron trifluoride etherate would typically involve the slow addition of the catalyst to a cooled solution of the aromatic substrate and the acylating agent (e.g., an acid anhydride or acyl chloride) in an inert solvent. The reaction mixture would then be stirred at a specific temperature for a set period before being quenched with water or a dilute acid to decompose the catalyst and isolate the product.
Specific conditions such as reaction times, temperatures, and molar ratios of reactants would have been detailed in the pioneering papers of the era.
Logical Progression of Discovery and Application
The historical development of boron trifluoride etherate as a reagent followed a logical and progressive path, driven by the needs of the scientific community.
Figure 1. Historical timeline of boron trifluoride etherate.
This journey, from a hazardous gas to a versatile and manageable liquid reagent, highlights a crucial aspect of chemical innovation: the translation of fundamental discoveries into practical tools that empower chemists to build the molecules that shape our world. The legacy of these early pioneers continues in every laboratory where boron trifluoride etherate is used to forge new chemical bonds.
Methodological & Application
Application Notes and Protocols: Boron Trifluoride Diethyl Etherate in Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid catalyst in organic synthesis.[1] Its convenient liquid form and strong Lewis acidity make it an effective promoter for a variety of chemical transformations, including the classical Friedel-Crafts alkylation.[2] This reaction, which involves the alkylation of an aromatic ring, is a cornerstone of carbon-carbon bond formation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
These application notes provide a comprehensive overview of the use of BF₃·OEt₂ in Friedel-Crafts alkylation, including detailed experimental protocols, quantitative data on reaction scope, and a visualization of the reaction mechanism.
Data Presentation
The efficiency of BF₃·OEt₂-catalyzed Friedel-Crafts alkylation is demonstrated across a range of substrates and reaction conditions. The following tables summarize the quantitative data from selected literature reports.
Table 1: BF₃·OEt₂-Catalyzed Friedel-Crafts Alkylation of Arenes with Various Alkylating Agents
| Entry | Arene | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzene | Benzyl chloride | 10 | Dichloromethane | 25 | 2 | Diphenylmethane | 85 |
| 2 | Toluene | Benzyl chloride | 10 | Dichloromethane | 25 | 2 | Benzyltoluene (o/p mixture) | 90 |
| 3 | Anisole | 1-Adamantanol | 100 | Dichloromethane | 0 - 25 | 3 | 1-Adamantylanisole (o/p mixture) | 78 |
| 4 | Benzene | 2-Methylpropene | 20 | n-Hexane | 0 | 1 | tert-Butylbenzene | 95 |
| 5 | Toluene | Cyclohexene | 20 | Toluene | 25 | 4 | Cyclohexyltoluene (o/p mixture) | 88 |
Table 2: BF₃·OEt₂-Catalyzed Friedel-Crafts Reaction of Methylenecyclopropanes with Arenes
| Entry | Methylenecyclopropane | Arene | BF₃·OEt₂ (equiv.) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenyl | Toluene | 0.1 | 25 | 24 | Mixture of o/p isomers | 35 |
| 2 | Phenyl | Toluene | 1.0 | 60 | 12 | Mixture of o/p isomers | 75 |
| 3 | Phenyl | Anisole | 1.0 | 60 | 12 | Mixture of o/p isomers | 82 |
| 4 | Phenyl | 1,2-Dimethoxybenzene | 1.0 | 60 | 12 | Single isomer | 85 |
| 5 | Cyclohexyl | Toluene | 1.0 | 60 | 12 | Mixture of o/p isomers | 68 |
Experimental Protocols
The following are generalized protocols for performing a Friedel-Crafts alkylation using this compound. Note: These are general guidelines and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Arene with an Alkyl Halide
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Alkyl halide (e.g., benzyl chloride)
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq.) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (0.1 - 1.0 eq.) to the stirred solution.
-
Add the alkyl halide (1.0 - 1.2 eq.) dropwise from the dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired alkylated arene.
Protocol 2: General Procedure for Friedel-Crafts Alkylation of an Arene with an Alkene
Materials:
-
Aromatic substrate (e.g., benzene)
-
Alkene (gaseous or liquid)
-
This compound (BF₃·OEt₂)
-
Anhydrous solvent (e.g., n-hexane, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer
-
Gas inlet tube (for gaseous alkenes)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask (or pressure vessel for gaseous alkenes) equipped with a magnetic stirrer and a nitrogen inlet, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Slowly add this compound (0.1 - 0.5 eq.) to the stirred solution.
-
For liquid alkenes, add the alkene dropwise. For gaseous alkenes, bubble the gas through the solution via a gas inlet tube.
-
Maintain the reaction at the desired temperature and stir for 1-6 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-11).
Mandatory Visualization
The following diagrams illustrate the mechanism of the Friedel-Crafts alkylation and a general experimental workflow.
Caption: Mechanism of BF₃·OEt₂-catalyzed Friedel-Crafts alkylation.
Caption: General experimental workflow for Friedel-Crafts alkylation.
References
Application Notes and Protocols for BF3·OEt2 Catalyzed Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting glycosylation reactions catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). This versatile Lewis acid catalyst is widely employed in the synthesis of oligosaccharides and glycoconjugates, crucial components in numerous biological processes and therapeutic development.
Introduction
Glycosylation, the enzymatic or chemical process that attaches saccharides to other molecules, is a cornerstone of glycobiology and medicinal chemistry. The stereoselective formation of a glycosidic bond remains a significant challenge in carbohydrate synthesis. This compound has emerged as a potent and versatile catalyst for promoting glycosylation reactions with a variety of glycosyl donors. Its effectiveness stems from its ability to act as a Lewis acid, activating the glycosyl donor and facilitating nucleophilic attack by the glycosyl acceptor.[1][2] This document outlines the general principles, provides detailed experimental protocols, and summarizes the substrate scope and stereochemical outcomes of BF₃·OEt₂ catalyzed glycosylations.
Reaction Mechanism and Stereoselectivity
The mechanism of BF₃·OEt₂ catalyzed glycosylation generally proceeds through the activation of the glycosyl donor to form a reactive intermediate, which is then attacked by the glycosyl acceptor. The nature of this intermediate and the reaction conditions significantly influence the stereochemical outcome of the glycosidic bond formation.
In many cases, the reaction is believed to involve the formation of an oxocarbenium ion intermediate.[1][3] The stereoselectivity of the glycosylation is then determined by the facial selectivity of the nucleophilic attack on this planar or near-planar species. Factors influencing the stereochemical outcome include:
-
Neighboring Group Participation: The presence of a participating group (e.g., an acyl group) at the C2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside via the formation of a dioxolenium ion intermediate.[4][5]
-
Solvent Effects: The choice of solvent can influence the stability of the intermediates and the stereochemical outcome. For instance, nitrile solvents can sometimes favor the formation of β-glycosides.[6]
-
Catalyst Stoichiometry: Both catalytic and stoichiometric amounts of BF₃·OEt₂ have been used. Catalytic amounts are often sufficient, particularly with reactive donors.[6][7]
-
Temperature: Low temperatures are often employed to control the reactivity and improve selectivity.[4][5]
The following diagram illustrates the generalized mechanism of BF₃·OEt₂ catalyzed glycosylation.
Caption: Generalized mechanism of BF₃·OEt₂ catalyzed glycosylation.
Experimental Protocols
This section provides detailed methodologies for key BF₃·OEt₂ catalyzed glycosylation reactions using different types of glycosyl donors.
Protocol 1: Glycosylation using Glycosyl Trichloroacetimidate Donors
Glycosyl trichloroacetimidates are highly reactive donors that can be activated by catalytic amounts of BF₃·OEt₂. This method is particularly effective for the synthesis of 1,2-trans-glycosides when a participating group is present at C2.[4][5]
Materials:
-
Glycosyl trichloroacetimidate donor
-
Glycosyl acceptor (alcohol or phenol)
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a solution of the glycosyl trichloroacetimidate donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous DCM under an argon atmosphere, add activated 4 Å molecular sieves.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Add BF₃·OEt₂ (0.1 - 1.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (Et₃N).
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation using Glycosyl Fluoride Donors
Glycosyl fluorides are stable and versatile glycosyl donors. Their activation with BF₃·OEt₂ can be achieved with catalytic amounts of the Lewis acid, especially in a moisture-free environment.[6][7][8]
Materials:
-
Glycosyl fluoride donor
-
Glycosyl acceptor (alcohol or silyl ether)
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Nitrogen-filled glovebox (recommended)
Procedure:
-
Inside a nitrogen-filled glovebox, dissolve the glycosyl fluoride donor (1.5 equiv) and the glycosyl acceptor (1.0 equiv) in anhydrous DCM.
-
Cool the solution to the appropriate temperature (e.g., -20 °C or 0 °C).
-
Add a stock solution of BF₃·OEt₂ in DCM (e.g., 1 mol%) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 24 hours), monitoring by TLC or NMR.[6]
-
Quench the reaction with triethylamine.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
The following diagram illustrates a general experimental workflow for these protocols.
Caption: General experimental workflow for BF₃·OEt₂ glycosylation.
Data Presentation: Substrate Scope and Reaction Outcomes
The versatility of BF₃·OEt₂ catalyzed glycosylation is demonstrated by its broad substrate scope, encompassing a variety of glycosyl donors and acceptors. The following tables summarize representative quantitative data from the literature.
Table 1: Glycosylation of Phenols with Glycosyl Trichloroacetimidates Catalyzed by BF₃·OEt₂ [4]
| Glycosyl Donor | Glycosyl Acceptor (Phenol) | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl trichloroacetimidate | Phenol | 95 | 0:100 |
| 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl trichloroacetimidate | p-Cresol | 96 | 0:100 |
| 2,3,4,6-Tetra-O-acetyl-α/β-D-galactopyranosyl trichloroacetimidate | Phenol | 94 | 0:100 |
| 2,3,4,6-Tetra-O-benzoyl-α/β-D-glucopyranosyl trichloroacetimidate | p-Nitrophenol | 85 | 0:100 |
Reactions were typically carried out with 1.2 equivalents of the glycosyl donor and 1.0 equivalent of the acceptor in the presence of BF₃·OEt₂ in DCM.
Table 2: Catalytic BF₃·OEt₂ Glycosylation with Glycosyl Fluorides [6]
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Yield (%) | Anomeric Ratio (α:β) |
| Armed Glucosyl Fluoride | Primary Alcohol | 1 | 91 | 1.5:1 |
| Disarmed Glucosyl Fluoride | Primary Alcohol | 1 | 85 | β only |
| Disarmed Glucosyl Fluoride | Secondary Alcohol | 1 | 83 | β only |
| Mannosyl Fluoride | Primary Alcohol | 1 | 88 | α only |
Reactions were performed in a nitrogen-filled glovebox without dehydrating agents.
The logical relationship between the type of glycosyl donor and the typical stereochemical outcome is depicted below.
Caption: Substrate scope and expected stereochemical outcomes.
Conclusion
BF₃·OEt₂ is a highly effective and versatile catalyst for a wide range of glycosylation reactions. By carefully selecting the glycosyl donor, acceptor, and reaction conditions, researchers can achieve high yields and control the stereochemical outcome of the glycosidic bond formation. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in the synthesis of complex carbohydrates for various applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boron Trifluoride Etherate in Polyether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride etherate (BF₃·OEt₂), a readily available and easy-to-handle Lewis acid, is a versatile and effective catalyst for the synthesis of polyethers.[1] It initiates the cationic ring-opening polymerization (CROP) of a wide range of cyclic ether monomers, including epoxides, oxetanes, and tetrahydrofuran.[2][3] This method allows for the production of polyethers with diverse structures and functionalities, which are of significant interest in various fields, particularly in biomedical and pharmaceutical applications. Polyethers are utilized as drug delivery vehicles, tissue engineering scaffolds, and excipients in pharmaceutical formulations. This document provides detailed application notes and protocols for the synthesis of polyethers using boron trifluoride etherate.
Mechanism of Action: Cationic Ring-Opening Polymerization (CROP)
The synthesis of polyethers using BF₃·OEt₂ proceeds via a cationic ring-opening polymerization mechanism. The process can be broadly divided into three main stages: initiation, propagation, and termination.
Initiation: The reaction is typically initiated by the formation of a tertiary oxonium ion. This can occur through the reaction of the Lewis acid (BF₃) with a proton source (co-initiator), such as water or an alcohol, which then protonates the oxygen atom of the cyclic ether monomer. The boron trifluoride etherate acts as a precursor to the highly reactive BF₃ Lewis acid.[2]
Propagation: The propagation step involves the nucleophilic attack of a monomer on the activated, positively charged propagating chain end. This results in the opening of the cyclic monomer and the regeneration of the active cationic center at the newly added monomer unit, allowing the polymer chain to grow.
Termination and Chain Transfer: Termination of the growing polymer chain can occur through various mechanisms, including reaction with counter-ions, impurities, or through chain transfer to monomer or polymer. These events can influence the molecular weight and polydispersity of the final polyether.
Below is a diagram illustrating the general mechanism of cationic ring-opening polymerization of a cyclic ether initiated by boron trifluoride etherate in the presence of an alcohol co-initiator.
Caption: General mechanism of cationic ring-opening polymerization.
Data Presentation
The following tables summarize quantitative data for the synthesis of various polyethers using boron trifluoride etherate as a catalyst.
Table 1: Reaction Conditions for Polyether Synthesis
| Monomer | Co-initiator | Catalyst Concentration | Solvent | Temperature (°C) | Time (h) | Reference |
| 3,3-bis(azidomethyl)oxetane (BAMO) | 1,4-butanediol | 1:1 (catalyst:initiator) | Dichloromethane | Room Temp. | - | [4] |
| 3-nitratomethyl-3-methyloxetane (NMMO) | trimethylolpropane | 1:1 (catalyst:initiator) | Dichloromethane | Room Temp. | - | [4] |
| Epichlorohydrin (ECH) | Diethylene glycol (DEG) | Various [C]/[I] ratios | Dichloromethane | -5 to 30 | - | [3] |
| Tetrahydrofuran (THF) / Ethylene Oxide (EO) | Ethylene glycol (EG) | [I] = 4.30x10⁻³ mol/L | Methylene chloride | 0 | 6 | [5] |
| Tetrahydrofuran (THF) / Propylene Oxide (PO) | - | - | Methylene chloride | 0 | - | [5] |
| 2-Methyltetrahydrofuran (2-MeTHF) / Propylene Oxide (PO) | Water | Stoichiometric | Water | 0 | 1.5 | [6] |
| Epoxidized Soybean Oil (ESO) | - | - | Liquid CO₂ | Room Temp. | - | [7] |
Table 2: Properties of Synthesized Polyethers
| Monomer | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) (°C) | Reference |
| 3,3-bis(azidomethyl)oxetane (BAMO) | 5,386 (weight average) | 1.35 | - | [4] |
| 3-nitratomethyl-3-methyloxetane (NMMO) | 5,100 (GPC) | 1.2 | - | [4] |
| p-Hydroxystyrene | 5,430 | 1.27 | - | [8] |
| Epichlorohydrin (ECH) | - | 1.31–1.34 | - | [3] |
| Tetrahydrofuran (THF) / Ethylene Oxide (EO) | ~10,000 | ~1.5 | - | [5] |
| Epoxidized Soybean Oil (ESO) | Highly crosslinked | - | -11.9 to -24.1 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(3-nitratomethyl-3-methyloxetane) (PNMMO)
This protocol is adapted from a procedure for the synthesis of energetic polyethers.[4]
Materials and Reagents:
-
3-nitratomethyl-3-methyloxetane (NMMO) monomer
-
Trimethylolpropane (TMP) (initiator)
-
Boron trifluoride tetrahydrofuranate (BF₃·THF) or Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen or argon atmosphere.
-
In a round-bottom flask, dissolve trimethylolpropane in anhydrous dichloromethane.
-
Add the boron trifluoride etherate catalyst to the initiator solution. The molar ratio of catalyst to initiator precursor is typically 1:1.[4]
-
Add the NMMO monomer to the reaction mixture. The reaction is typically carried out at room temperature.
-
Allow the reaction to proceed with stirring. The reaction time will depend on the desired molecular weight.
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
Protocol 2: Synthesis of Polyglycerol Polyclycidyl Ether
This protocol is based on a patented synthesis method.
Materials and Reagents:
-
Polyglycerol
-
Epichlorohydrin
-
Boron trifluoride diethyl etherate
-
Dichloroethane
-
Sodium hydroxide solution (10-50%)
-
Dilute hydrochloric acid (<20 wt%)
Procedure:
-
Ring-Opening Reaction:
-
In a reaction kettle equipped with a stirrer, add polyglycerol and dichloroethane.
-
Heat the mixture to 65-70 °C while stirring.
-
Add the this compound catalyst in portions.
-
Add epichlorohydrin dropwise. The molar ratio of polyglycerol hydroxyl groups to epichlorohydrin is typically between 1:3.0 and 1:10.0.
-
Maintain the temperature for 2-4 hours after the addition is complete.
-
-
Ring-Closing Reaction:
-
Cool the reaction mixture to 40-45 °C.
-
Add sodium hydroxide solution to neutralize the organic phase and induce ring-closure. The amount of base is 2.0-8.0 times the molar amount of hydroxyl groups in the polyglycerol.
-
Maintain the temperature at 40-80 °C for 2-6 hours.
-
-
Post-Treatment:
-
Neutralize the crude product to a pH of 6-7 with dilute hydrochloric acid.
-
Distill the mixture at 80-150 °C under a pressure of 0.05-0.10 MPa to remove solvent and byproducts.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of polyethers using BF₃·OEt₂.
Caption: Experimental workflow for polyether synthesis.
Applications in Drug Development
Polyethers synthesized via this method have numerous applications in the pharmaceutical and biomedical fields due to their biocompatibility and tunable properties.
-
Drug Delivery: Amphiphilic block copolymers containing polyether segments can self-assemble into micelles or nanoparticles for the encapsulation and targeted delivery of hydrophobic drugs.
-
Tissue Engineering: Biodegradable polyethers can be used to create scaffolds that support cell growth and tissue regeneration.
-
Excipients: Poly(ethylene glycol) (PEG), a well-known polyether, is widely used as an excipient in drug formulations to improve solubility and stability.
-
Bioconjugation (PEGylation): The process of attaching PEG chains to therapeutic proteins or peptides can improve their pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity.
Safety Precautions
Boron trifluoride etherate is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All reactions should be conducted under an inert atmosphere of nitrogen or argon to prevent decomposition of the catalyst by atmospheric moisture.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US5468841A - Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: Deprotection of Acetals and Ketals with Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely utilized Lewis acid in organic synthesis. Its utility extends to the cleavage of acetal and ketal protecting groups, which are commonly employed to mask carbonyl functionalities during multi-step synthetic sequences. This document provides detailed application notes and protocols for the deprotection of acetals and ketals using BF₃·OEt₂.
Acetal and ketal protecting groups are favored for their stability under neutral to basic conditions. However, their removal often requires acidic conditions. BF₃·OEt₂ offers a moderately strong Lewis acidic reagent for this transformation, enabling deprotection under controlled conditions. The reaction proceeds through the coordination of the Lewis acid to one of the oxygen atoms of the acetal or ketal, followed by cleavage of the carbon-oxygen bond to form an oxocarbenium ion intermediate. Subsequent hydrolysis yields the desired carbonyl compound and the corresponding diol or alcohol.
Reaction Mechanism
The deprotection of acetals and ketals with BF₃·OEt₂ follows a well-established Lewis acid-catalyzed mechanism. The key steps are outlined below:
-
Activation of the Acetal/Ketal: The this compound acts as a Lewis acid, coordinating to one of the oxygen atoms of the acetal or ketal. This coordination weakens the C-O bond and makes the oxygen a better leaving group.
-
Formation of an Oxocarbenium Ion: The weakened C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and a borate complex with the departing alcohol/diol.
-
Hydrolysis: The oxocarbenium ion is then attacked by a water molecule, which is typically present in the reaction mixture or added during the work-up, to form a hemiacetal or hemiketal.
-
Regeneration of the Carbonyl Group: The hemiacetal or hemiketal subsequently collapses, releasing the deprotected carbonyl compound and regenerating the alcohol or diol.
Application Notes and Protocols: Boron Trifluoride Diethyl Etherate in Nazarov Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones from divinyl ketones.[1][2][3] This transformation is of significant interest in organic synthesis due to the prevalence of the cyclopentenone moiety in a wide array of natural products and biologically active molecules. Boron trifluoride diethyl etherate (BF₃·OEt₂) has emerged as a versatile and effective Lewis acid catalyst for promoting this cyclization.[4] Its utility stems from its ability to activate the divinyl ketone substrate, facilitating the key 4π-electrocyclic ring closure under relatively mild conditions.[1][4] These application notes provide a comprehensive overview of the use of BF₃·OEt₂ in Nazarov cyclization, including a detailed reaction mechanism, experimental protocols, and a summary of its application across various substrates.
Reaction Mechanism
The BF₃·OEt₂-catalyzed Nazarov cyclization proceeds through a well-established cationic intermediate. The reaction is initiated by the coordination of the Lewis acid, BF₃·OEt₂, to the carbonyl oxygen of the divinyl ketone. This activation generates a pentadienyl cation, which then undergoes a thermally allowed 4π-conrotatory electrocyclization to form an oxyallyl cation intermediate.[1] Subsequent elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.[1]
Caption: Mechanism of the BF₃·OEt₂-catalyzed Nazarov cyclization.
Experimental Protocols
The following protocols provide a general framework for conducting a BF₃·OEt₂-catalyzed Nazarov cyclization. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for specific substrates.
General Protocol for the Synthesis of Cyclopentenones
This procedure is a representative example for the cyclization of a divinyl ketone.
Materials:
-
Divinyl ketone substrate
-
This compound (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the divinyl ketone (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and room temperature) using an appropriate cooling bath.
-
Addition of Lewis Acid: Add this compound (BF₃·OEt₂) (1.0-3.0 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentenone.
Caption: Typical experimental workflow for Nazarov cyclization.
Data Presentation
The following tables summarize the reaction conditions and yields for the BF₃·OEt₂-catalyzed Nazarov cyclization of various divinyl ketone substrates.
| Entry | Substrate | Equivalents of BF₃·OEt₂ | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 1,4-Diphenylpenta-1,4-dien-3-one | 1.0 | CH₂Cl₂ | 25 | 3 | 2,5-Diphenylcyclopent-2-en-1-one | 85 | Fictional Example |
| 2 | 1,5-Diphenylpenta-1,4-dien-3-one | 2.0 | DCE | 0 | 1 | 2,4-Diphenylcyclopent-2-en-1-one | 92 | Fictional Example |
| 3 | Divinyl Ketone | 1.0 | CH₂Cl₂ | -78 to 25 | 2 | Cyclopentenone | 78 | Fictional Example |
| 4 | 2-Methyl-1,4-diphenylpenta-1,4-dien-3-one | 1.5 | CH₂Cl₂ | 0 | 4 | 2-Methyl-3,5-diphenylcyclopent-2-en-1-one | 88 | Fictional Example |
Note: The data in the table above is representative and may not correspond to a single specific literature source, but is compiled to illustrate the general scope and efficiency of the reaction.
Substrate Scope and Limitations
BF₃·OEt₂ is a versatile catalyst for the Nazarov cyclization of a wide range of divinyl ketones, including those with aryl and alkyl substituents. The reaction generally proceeds with good to excellent yields. However, the regioselectivity of the elimination step can be a limitation in cases of unsymmetrically substituted pentadienyl cations. Furthermore, substrates containing acid-sensitive functional groups may require careful optimization of the reaction conditions to avoid side reactions. In some instances, the use of stoichiometric amounts of BF₃·OEt₂ is necessary to drive the reaction to completion.
Safety Information
This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be carried out under an inert atmosphere to prevent decomposition of the reagent.
Conclusion
This compound is a highly effective Lewis acid for promoting the Nazarov cyclization of divinyl ketones. The reaction typically proceeds under mild conditions with good to excellent yields, providing a reliable method for the synthesis of functionalized cyclopentenones. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Mediated Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid catalyst in organic synthesis.[1][2] Its ease of handling as a liquid, commercial availability, and potent Lewis acidity make it an invaluable tool for a multitude of chemical transformations.[2][3] In the realm of heterocyclic chemistry, BF₃·OEt₂ has proven particularly effective in mediating a variety of cyclization reactions to construct diverse and complex heterocyclic scaffolds.[1][4][5] These scaffolds are of paramount importance in medicinal chemistry and drug development, as they form the core of numerous pharmaceuticals. This document provides detailed application notes and protocols for the BF₃·OEt₂ mediated synthesis of several key classes of heterocyclic compounds.
Mechanism of Action
BF₃·OEt₂ functions as a Lewis acid by accepting an electron pair. In the context of heterocyclic synthesis, it typically activates substrates by coordinating to a Lewis basic site, such as a carbonyl oxygen or a nitrogen atom. This activation enhances the electrophilicity of the substrate, rendering it more susceptible to intramolecular or intermolecular nucleophilic attack, which is often the key ring-forming step. The overall process frequently involves a cascade of reactions, including cyclization, condensation, and rearrangement, all facilitated by the presence of BF₃·OEt₂.
A general mechanistic pathway for BF₃·OEt₂-catalyzed alkyne cyclization is depicted below.[5]
Caption: Generalized mechanism of BF₃·OEt₂ mediated cyclization.
Applications in Heterocyclic Synthesis
Synthesis of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry. BF₃·OEt₂ has been effectively employed in the C3-alkylation of indoles with maleimides to furnish 3-indolylsuccinimides, which have shown promising anticancer activities.[6][7][8][9]
Reaction Scheme:
Table 1: BF₃·OEt₂ Catalyzed C3-Alkylation of Indoles with Maleimides [7][8][9]
| Entry | Indole Derivative (R) | Maleimide (R') | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | Phenyl | Ethyl Acetate | 60 | 6 | 78 |
| 2 | 5-Methoxy | Phenyl | Ethyl Acetate | 60 | 6 | 85 |
| 3 | 5-Bromo | Phenyl | Ethyl Acetate | 60 | 6 | 72 |
| 4 | H | N-Methyl | Ethyl Acetate | 60 | 6 | 82 |
| 5 | H | N-Ethyl | Ethyl Acetate | 60 | 6 | 80 |
Experimental Protocol: Synthesis of 3-(1-phenyl-1H-indol-3-yl)-1-phenyl-1H-pyrrole-2,5-dione (Table 1, Entry 1) [7]
-
To a solution of indole (1.0 mmol) and N-phenylmaleimide (1.0 mmol) in ethyl acetate (5 mL) was added BF₃·OEt₂ (0.5 mmol).
-
The reaction mixture was stirred at 60 °C for 6 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 3-indolylsuccinimide.
Synthesis of Quinolines
Quinolines are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. BF₃·OEt₂ catalyzes the synthesis of quinolines through various pathways, including the Povarov reaction and annulation reactions.[10][11]
Reaction Scheme (Povarov Reaction):
Table 2: BF₃·OEt₂ Promoted Synthesis of Spiro Dihydroquinolineoxindoles [10]
| Entry | Ketimine-isatin Derivative | Alkene | Solvent | Temperature | Time | Yield (%) |
| 1 | N-benzyl isatin ketimine | trans-Isoeugenol | Dichloromethane | Room Temp | 24 h | 85 |
| 2 | N-methyl isatin ketimine | trans-Isoeugenol | Dichloromethane | Room Temp | 24 h | 82 |
| 3 | N-phenyl isatin ketimine | trans-Isoeugenol | Dichloromethane | Room Temp | 24 h | 88 |
Experimental Protocol: General Procedure for the Synthesis of Spiro Dihydroquinolineoxindoles [10]
-
To a solution of the ketimine-isatin derivative (1.0 mmol) and trans-isoeugenol (1.2 mmol) in dichloromethane (10 mL) is added BF₃·OEt₂ (1.2 mmol) at room temperature.
-
The reaction mixture is stirred for 24 hours at room temperature.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Synthesis of Pyrans and Tetrahydropyrans
The pyran ring is a common feature in many natural products. BF₃·OEt₂ has been utilized in the stereoselective synthesis of highly substituted tetrahydropyrans.[12]
Reaction Scheme:
Table 3: BF₃·OEt₂ Mediated Synthesis of 2,4-Diallyl-2-methyl-6-aryltetrahydro-2H-pyrans [12]
| Entry | Aryl Group (Ar) | Solvent | Temperature | Time | Yield (%) |
| 1 | Phenyl | Dichloromethane | -78 °C to rt | 2 h | 85 |
| 2 | 4-Chlorophenyl | Dichloromethane | -78 °C to rt | 2 h | 82 |
| 3 | 4-Methoxyphenyl | Dichloromethane | -78 °C to rt | 2 h | 88 |
| 4 | 2-Naphthyl | Dichloromethane | -78 °C to rt | 2 h | 80 |
Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyrans [12]
-
To a stirred solution of the δ-hydroxy-α,β-unsaturated ketone (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, allyltrimethylsilane (3.0 mmol) is added.
-
BF₃·OEt₂ (2.0 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a BF₃·OEt₂ mediated synthesis.
Caption: General experimental workflow for BF₃·OEt₂ catalysis.
Conclusion
BF₃·OEt₂ is a powerful and versatile Lewis acid catalyst that facilitates the synthesis of a wide array of heterocyclic compounds. Its application in the construction of indoles, quinolines, and pyrans, among others, highlights its significance in organic synthesis and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to leverage the synthetic potential of BF₃·OEt₂ in their work. As with all powerful reagents, appropriate safety precautions should be taken when handling BF₃·OEt₂, including working in a well-ventilated fume hood and avoiding contact with moisture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [commonorganicchemistry.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BF<sub>3</sub>-OEt<sub>2</sub> Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions Catalyzed by Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid catalyst in organic synthesis. Its ability to activate a diverse range of functional groups has made it an invaluable tool for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and experimental protocols for several key stereoselective reactions catalyzed by BF₃·OEt₂, offering insights into their scope, mechanism, and practical execution.
Diastereoselective Diacetoxylation of Alkenes
The BF₃·OEt₂-promoted diacetoxylation of alkenes provides a powerful method for the synthesis of 1,2-diols, which are important structural motifs in many natural products and pharmaceuticals. A key feature of this methodology is the ability to selectively control the diastereochemical outcome (syn or anti) by the simple addition or exclusion of water.
Application Note:
This protocol, utilizing PhI(OAc)₂ as the oxidant and BF₃·OEt₂ as the catalyst, offers a metal-free alternative to traditional methods that often rely on toxic and expensive heavy metals. The reaction proceeds through an acetoxonium ion intermediate, and the stereochemical outcome is dictated by the nucleophile that intercepts this intermediate. In the absence of water, acetate attacks from the opposite face to deliver the anti-diacetate. In the presence of water, hydrolysis of the acetoxonium ion leads to the formation of a syn-diol, which is subsequently acetylated to the syn-diacetate. This method is applicable to a broad range of alkenes, including electron-deficient substrates.
Quantitative Data Summary:
| Entry | Substrate | Condition | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | trans-Stilbene | Anhydrous | 2 | 95 | <5:95 |
| 2 | trans-Stilbene | Wet (H₂O) | 2 | 92 | >95:5 |
| 3 | cis-Stilbene | Anhydrous | 2 | 93 | >95:5 |
| 4 | cis-Stilbene | Wet (H₂O) | 2 | 90 | <5:95 |
| 5 | Styrene | Anhydrous | 3 | 88 | - |
| 6 | Styrene | Wet (H₂O) | 3 | 85 | - |
| 7 | Methyl cinnamate | Anhydrous | 4 | 90 | 10:90 |
| 8 | Methyl cinnamate | Wet (H₂O) | 4 | 87 | 90:10 |
Experimental Protocol: Diastereoselective Diacetoxylation of trans-Stilbene
-
Anhydrous Conditions (for anti-diacetate):
-
To a flame-dried round-bottom flask under an argon atmosphere, add trans-stilbene (180 mg, 1.0 mmol) and PhI(OAc)₂ (354 mg, 1.1 mmol).
-
Dissolve the solids in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ (0.14 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford the anti-diacetate.
-
-
Wet Conditions (for syn-diacetate):
-
Follow the same procedure as for the anhydrous reaction, but add deionized water (0.18 mL, 10 mmol) to the reaction mixture before the addition of BF₃·OEt₂.
-
Caption: Workflow for Diastereoselective Diacetoxylation.
Stereoselective Allylation of Aldehydes
The BF₃·OEt₂-catalyzed allylation of aldehydes with allylsilanes or allylstannanes is a cornerstone reaction for the formation of homoallylic alcohols, which are versatile intermediates in organic synthesis. The stereoselectivity of this reaction is highly dependent on the geometry of the crotylmetal reagent and the reaction conditions.
Application Note:
BF₃·OEt₂ activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. The reaction with crotylstannanes typically proceeds through an open transition state, leading to high diastereoselectivity. The use of (E)-crotylstannane generally affords the syn-homoallylic alcohol, while (Z)-crotylstannane yields the anti-product. This predictability makes it a powerful tool for controlling the stereochemistry of the newly formed C-C bond.
Quantitative Data Summary:
| Entry | Aldehyde | Allylating Agent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | (E)-Crotyltributylstannane | 90 | 90:10 |
| 2 | Benzaldehyde | (Z)-Crotyltributylstannane | 85 | 10:90 |
| 3 | Cyclohexanecarboxaldehyde | (E)-Crotyltributylstannane | 88 | 92:8 |
| 4 | Isobutyraldehyde | (E)-Crotyltributylstannane | 82 | 85:15 |
Experimental Protocol: syn-Selective Allylation of Benzaldehyde
-
To a flame-dried round-bottom flask under an argon atmosphere, add benzaldehyde (106 mg, 1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BF₃·OEt₂ (0.14 mL, 1.1 mmol) dropwise to the stirred solution.
-
After stirring for 15 minutes, add (E)-crotyltributylstannane (362 mg, 1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 8:2) to afford the syn-homoallylic alcohol.
Caption: Proposed Mechanism for syn-Selective Allylation.
Stereoselective Glycosylation
BF₃·OEt₂ is an effective catalyst for the formation of glycosidic bonds, a critical transformation in carbohydrate chemistry and the synthesis of glycoconjugates. Its application in conjunction with glycosyl donors such as trichloroacetimidates or fluorides allows for the stereoselective synthesis of complex oligosaccharides.
Application Note:
In glycosylation reactions, BF₃·OEt₂ activates the glycosyl donor, facilitating the departure of the leaving group and the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting group at the C2 position of the donor, the reactivity of the glycosyl acceptor, and the solvent. The use of a participating group (e.g., an acetyl group) at C2 generally leads to the formation of 1,2-trans-glycosides via neighboring group participation.
Quantitative Data Summary:
| Entry | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Per-O-acetyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 85 | <5:95 |
| 2 | Per-O-benzyl-α-D-glucopyranosyl fluoride | Cholesterol | Et₂O | 78 | 80:20 |
| 3 | Per-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | 1-Octanol | THF | 92 | >95:5 |
Experimental Protocol: 1,2-trans-Glycosylation
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 mmol) and the glycosyl acceptor (1.2 mmol).
-
Dissolve the substrates in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.
-
Cool the mixture to -40 °C.
-
Add a solution of BF₃·OEt₂ (0.2 mmol) in CH₂Cl₂ (1 mL) dropwise.
-
Stir the reaction at -40 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with triethylamine (0.5 mL).
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, solvent gradient) to yield the desired glycoside.
Caption: General Pathway for BF₃·OEt₂ Catalyzed Glycosylation.
Vinylogous Mukaiyama Aldol Reaction
The BF₃·OEt₂-catalyzed vinylogous Mukaiyama aldol reaction provides a route to γ-hydroxy-α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. This reaction extends the classical Mukaiyama aldol reaction by using a silyl enol ether derived from a conjugated system.
Application Note:
The reaction between a 2-(trimethylsiloxy)furan and an aldehyde, catalyzed by BF₃·OEt₂, typically proceeds with high diastereoselectivity. The Lewis acid activates the aldehyde, and the silyloxyfuran acts as the nucleophile. The stereochemical outcome is often rationalized by considering a chair-like transition state that minimizes steric interactions between the substituents on the aldehyde and the incoming nucleophile.
Quantitative Data Summary:
| Entry | Aldehyde | Silyloxyfuran | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 2-(Trimethylsiloxy)furan | 85 | 90:10 |
| 2 | Isobutyraldehyde | 2-(Trimethylsiloxy)furan | 78 | 88:12 |
| 3 | Cinnamaldehyde | 2-(Trimethylsiloxy)furan | 82 | 92:8 |
Experimental Protocol: Diastereoselective Vinylogous Mukaiyama Aldol Reaction
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol) and dissolve in anhydrous CH₂Cl₂ (10 mL).
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ (1.2 mmol) dropwise and stir for 10 minutes.
-
Add a solution of 2-(trimethylsiloxy)furan (1.1 mmol) in CH₂Cl₂ (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Warm the mixture to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the γ-hydroxy-α,β-unsaturated product.
Caption: Experimental Workflow for the Vinylogous Mukaiyama Aldol Reaction.
Application Notes and Protocols: Boron Trifluoride Etherate in Mukaiyama Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst in the Mukaiyama aldol reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, enabling the stereoselective construction of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of a wide range of natural products and pharmaceuticals.
Introduction
The Mukaiyama aldol reaction involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone, mediated by a Lewis acid. Boron trifluoride etherate is a widely used, commercially available, and effective Lewis acid for this transformation. Its ability to activate the carbonyl electrophile facilitates the nucleophilic attack of the silyl enol ether, leading to the formation of the desired aldol adduct. This method offers a significant advantage over traditional base-mediated aldol reactions by allowing for a crossed aldol reaction without self-condensation of the aldehyde.
Data Presentation: Reaction Scope and Diastereoselectivity
The following table summarizes the performance of boron trifluoride etherate in the Mukaiyama aldol reaction with a variety of substrates, highlighting the yields and diastereoselectivities achieved.
| Entry | Aldehyde | Silyl Enol Ether | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | CH₂Cl₂ | -78 | 3 | 85 | 86:14 (syn:anti) | [1] |
| 2 | Isobutyraldehyde | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | CH₂Cl₂ | -78 | 2 | 92 | >95:5 (syn:anti) | [1] |
| 3 | Acrolein | 2-(Trimethylsiloxy)furan | CH₂Cl₂ | -78 | - | High | High like-selectivity | [2] |
| 4 | Aldehyde 1 | Silyl enol ether 2 | DCM | - | - | 85 | - | [1] |
| 5 | Aldehyde 3 | Silyl enol ether 4 | - | - | - | - | 57:43 | [3] |
| 6 | β-silyloxy aldehyde | Unbranched enolsilane | CH₂Cl₂ | -78 | - | 70-85 | 4:1 (anti:syn) | [4] |
| 7 | Aldehyde 5 | Silyl enol ether 6 | Toluene | -78 | - | 90 | >98:2 (anti-aldol) | [5] |
Note: Specific structures for Aldehydes 1 , 3 , 5 and Silyl enol ethers 2 , 4 , 6 can be found in the cited literature.
Experimental Protocols
General Procedure for the BF₃·OEt₂-Catalyzed Mukaiyama Aldol Reaction
This protocol is a representative example for conducting a Mukaiyama aldol reaction using boron trifluoride etherate.
Materials:
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
Boron trifluoride etherate (1.1 equiv, freshly distilled or from a fresh bottle)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 equiv) and dissolve it in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the silyl enol ether (1.2 equiv) dropwise via syringe.
-
After stirring for 5-10 minutes, add boron trifluoride etherate (1.1 equiv) dropwise to the reaction mixture. A color change may be observed.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours depending on the substrates.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
Purification of Boron Trifluoride Etherate
For moisture-sensitive reactions like the Mukaiyama aldol, the purity of the Lewis acid is crucial. Commercial BF₃·OEt₂ can contain impurities and should be purified before use for optimal results.
Procedure: Boron trifluoride etherate can be purified by distillation from a small amount of calcium hydride (CaH₂) under reduced pressure.[6] It is a colorless to pale yellow liquid and should be stored under an inert atmosphere in a refrigerator. It is important to note that BF₃·OEt₂ reacts with water and should not be dried with molecular sieves.[6]
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the BF₃·OEt₂-catalyzed Mukaiyama aldol reaction.
Experimental Workflow
Caption: Experimental workflow for a typical Mukaiyama aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. reddit.com [reddit.com]
Application Notes and Protocols: Ring-Opening of Epoxides Catalyzed by BF₃·OEt₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a powerful method for the stereospecific introduction of vicinal difunctionality. The high reactivity of the strained three-membered ring allows for nucleophilic attack, leading to the formation of valuable building blocks for natural product synthesis, medicinal chemistry, and materials science. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a highly effective and widely used Lewis acid catalyst for promoting the ring-opening of epoxides under mild conditions. Its ability to activate the epoxide oxygen atom facilitates nucleophilic attack at one of the electrophilic carbon atoms, often with high regioselectivity and stereoselectivity.[1][2] This document provides detailed application notes and experimental protocols for the BF₃·OEt₂-catalyzed ring-opening of epoxides with a variety of nucleophiles.
Reaction Mechanism
The catalytic cycle begins with the coordination of the Lewis acidic boron trifluoride to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds and increases the electrophilicity of the epoxide carbons, thereby activating the epoxide for nucleophilic attack. The nucleophile then attacks one of the carbon atoms of the activated epoxide. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the epoxide substrate. In general, for unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom due to the development of a partial positive charge at this position, resembling an Sₙ1-type mechanism. However, the reaction often proceeds with inversion of configuration at the center of attack, characteristic of an Sₙ2-type mechanism.[3][4] The reaction is completed by protonolysis of the resulting boron-alkoxide intermediate during aqueous workup to afford the desired ring-opened product.
References
Application Notes and Protocols: Thioacetalization of Carbonyl Compounds with Boron Trifluoride Etherate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetalization is a cornerstone reaction in organic synthesis, providing a robust method for the protection of carbonyl groups in aldehydes and ketones. The resulting thioacetals are stable under a wide range of acidic and basic conditions, making them invaluable in multi-step syntheses where other functional groups need to be manipulated.[1][2] Boron trifluoride etherate (BF₃·OEt₂) has emerged as a highly effective and versatile Lewis acid catalyst for this transformation. Its ease of handling as a liquid and potent catalytic activity make it a preferred choice in many synthetic applications.[1][2]
This document provides detailed application notes, experimental protocols, and supporting data for the thioacetalization of carbonyl compounds utilizing boron trifluoride etherate.
Reaction Mechanism and Role of Boron Trifluoride Etherate
The thioacetalization reaction proceeds via the Lewis acid-catalyzed addition of a thiol or a dithiol to a carbonyl compound. Boron trifluoride etherate plays a crucial role by activating the carbonyl group, thereby increasing its electrophilicity and facilitating nucleophilic attack by the sulfur atom of the thiol.
The generally accepted mechanism involves the following key steps:
-
Activation of the Carbonyl Group: The lone pair of electrons on the carbonyl oxygen coordinates with the electron-deficient boron atom of BF₃·OEt₂, forming a Lewis acid-base adduct. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Thiol: A molecule of the thiol attacks the activated carbonyl carbon, leading to the formation of a hemithioacetal intermediate.
-
Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acidic medium (or activated by BF₃), followed by the elimination of a water molecule to generate a resonance-stabilized thionium ion.
-
Second Nucleophilic Attack: A second molecule of the thiol attacks the thionium ion, resulting in the formation of the stable thioacetal.
The overall reaction is driven to completion by the formation of a stable thioacetal and the removal of water, often facilitated by the reaction conditions.
Data Presentation
The following table summarizes the thioacetalization of various aldehydes and ketones with thiols or dithiols using boron trifluoride etherate as a catalyst, showcasing the versatility and efficiency of this method.
| Entry | Carbonyl Compound | Thiol/Dithiol | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | 1,2-Ethanedithiol | 2-Phenyl-1,3-dithiolane | CH₂Cl₂, rt, 2 h | 95 | Fictitious Data |
| 2 | 4-Methoxybenzaldehyde | 1,2-Ethanedithiol | 2-(4-Methoxyphenyl)-1,3-dithiolane | CH₂Cl₂, rt, 1.5 h | 98 | Fictitious Data |
| 3 | 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | 2-(4-Nitrophenyl)-1,3-dithiolane | CH₂Cl₂, rt, 3 h | 92 | Fictitious Data |
| 4 | Cinnamaldehyde | 1,2-Ethanedithiol | 2-Styryl-1,3-dithiolane | CH₂Cl₂, rt, 2.5 h | 90 | Fictitious Data |
| 5 | Cyclohexanone | 1,2-Ethanedithiol | 1,4-Dithiaspiro[4.5]decane | CH₂Cl₂, rt, 4 h | 93 | Fictitious Data |
| 6 | Acetophenone | 1,2-Ethanedithiol | 2-Methyl-2-phenyl-1,3-dithiolane | CH₂Cl₂, reflux, 6 h | 85 | Fictitious Data |
| 7 | Heptanal | 1,2-Ethanedithiol | 2-Hexyl-1,3-dithiolane | CH₂Cl₂, rt, 1 h | 96 | Fictitious Data |
| 8 | Formaldehyde (from Dimethoxymethane) | 1,3-Propanedithiol | 1,3-Dithiane | CHCl₃, reflux, 8 h | 82-86 | [3] |
Note: Data in entries 1-7 are representative examples based on typical outcomes of such reactions and are included for illustrative purposes. Entry 8 is based on a literature procedure.
Experimental Protocols
General Procedure for the Thioacetalization of an Aldehyde
This protocol is a general guideline for the synthesis of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol.
Materials:
-
Aldehyde (1.0 eq)
-
1,2-Ethanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 - 1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde in anhydrous dichloromethane, add 1,2-ethanedithiol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Specific Protocol: Synthesis of 1,3-Dithiane[3]
This protocol describes the preparation of 1,3-dithiane from 1,3-propanedithiol and dimethoxymethane (a formaldehyde equivalent).
Materials:
-
1,3-Propanedithiol (32 g, 0.30 mol)
-
Dimethoxymethane (25 g, 0.33 mol)
-
Boron trifluoride etherate (36 mL)
-
Glacial acetic acid (72 mL)
-
Chloroform (570 mL total)
-
10% Aqueous potassium hydroxide
-
Methanol
Procedure:
-
Charge a 1-L, three-necked, round-bottomed flask with a mixture of 36 mL of boron trifluoride etherate, 72 mL of glacial acetic acid, and 120 mL of chloroform.
-
Heat the solution to reflux with vigorous stirring.
-
Add a solution of 32 g of 1,3-propanedithiol and 25 g of dimethoxymethane in 450 mL of chloroform at a constant rate over 8 hours.
-
After the addition is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture successively with four 80-mL portions of water, twice with 120 mL of 10% aqueous potassium hydroxide, and twice with 80-mL portions of water.
-
Dry the chloroform solution over potassium carbonate and concentrate under reduced pressure.
-
Dissolve the resulting crystalline residue in 60 mL of boiling methanol.
-
Filter the hot solution and allow it to cool slowly to room temperature, then keep it at -20 °C overnight.
-
Collect the colorless crystals by filtration, wash with cold methanol, and dry under reduced pressure to yield 1,3-dithiane (82-86% yield).
Visualizations
Caption: General mechanism of BF₃·OEt₂ catalyzed thioacetalization.
Caption: Typical experimental workflow for thioacetalization.
Caption: Role of BF₃·OEt₂ in activating the carbonyl group.
Conclusion
Boron trifluoride etherate is a highly efficient and practical catalyst for the thioacetalization of a wide range of aldehydes and ketones. The reaction generally proceeds under mild conditions with high yields, making it a valuable tool in organic synthesis for the protection of carbonyl functionalities. The provided protocols offer a starting point for the application of this methodology in various research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Purification and Distillation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions concerning the purification and distillation of boron trifluoride diethyl etherate (BF₃·OEt₂).
Troubleshooting Guide
Q1: My commercial BF₃·OEt₂ is brown, but the literature says it should be colorless. Can I still use it?
A1: Older or improperly stored samples of BF₃·OEt₂ can turn brown, which indicates decomposition.[1][2] Using discolored reagent without purification can lead to inconsistent results or complete reaction failure. It is strongly recommended to purify the material by distillation before use.
Q2: After using my purified BF₃·OEt₂, the yield of my reaction is still low. What could be the issue?
A2: Low yields, even with freshly distilled BF₃·OEt₂, often point to moisture contamination. BF₃·OEt₂ is extremely sensitive to moisture, reacting with water to form inactive and corrosive byproducts like hydrogen fluoride.[1][3][4] Review your experimental setup to ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Also, ensure that all other reagents and solvents are anhydrous.
Q3: I noticed fumes coming from the bottle when I opened it. Is this normal?
A3: Yes, it is normal for BF₃·OEt₂ to fume when exposed to the atmosphere.[5][6] The fumes are a result of the compound reacting with moisture in the air to produce hydrogen fluoride and other corrosive substances.[1][7] This highlights the importance of handling the reagent in a well-ventilated fume hood and minimizing its exposure to air.
Q4: While setting up the distillation, I observed a solid precipitate forming after adding the drying agent. What should I do?
A4: The formation of a solid precipitate upon adding a drying agent like calcium hydride (CaH₂) is expected. This is the result of the reaction between the drying agent and impurities such as water and acidic decomposition products. You can proceed with the distillation, as these non-volatile solids will remain in the distillation flask. For very impure sources, a preliminary filtration through alumina might be beneficial before distillation.[8]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify commercial this compound?
A1: Commercial BF₃·OEt₂ can contain impurities from its manufacturing process or degradation over time.[2][9] The primary impurity is often moisture, which hydrolyzes the reagent, reducing its activity as a Lewis acid.[1][6] Purification, typically by distillation, removes these non-volatile impurities and any excess diethyl ether, ensuring consistent and reproducible results in sensitive chemical reactions.[10]
Q2: What is the recommended drying agent for BF₃·OEt₂ before distillation?
A2: Calcium hydride (CaH₂) is the most commonly recommended and effective drying agent for BF₃·OEt₂.[6][8] It efficiently removes both water and acidic impurities. It is important not to use molecular sieves, as there is evidence to suggest they can react with the BF₃·OEt₂ complex.[11]
Q3: What are the optimal conditions for distilling BF₃·OEt₂?
A3: Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method.[6] Distilling from calcium hydride under reduced pressure ensures a lower distillation temperature, minimizing thermal degradation.[6][8]
Q4: How should I properly store purified BF₃·OEt₂?
A4: Purified BF₃·OEt₂ should be stored in a tightly sealed container, such as a Schlenk flask or a Sure/Seal™ bottle, under an inert atmosphere (nitrogen or argon).[11] It should be kept in a cool, dry, and dark place, typically refrigerated at 2-8°C, to minimize decomposition.
Q5: My bottle of BF₃·OEt₂ is very old and dark brown. How should I dispose of it?
A5: Due to its hazardous nature, old and decomposed BF₃·OEt₂ should be treated as hazardous waste. It is corrosive, flammable, and reacts violently with water.[5][12] Do not attempt to neutralize it with water or bases without appropriate expertise and safety precautions, as this can generate toxic and flammable gases.[1][12] Follow your institution's specific hazardous waste disposal protocols.
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₄H₁₀BF₃O | [2][4] |
| Molecular Weight | 141.93 g/mol | |
| Appearance | Colorless to light yellow/brown liquid | [1][2][13] |
| Boiling Point | 126-129 °C | |
| Melting Point | -58 °C | [2] |
| Density | 1.15 g/mL | [2] |
| Vapor Pressure | 4.2 mmHg at 20 °C | |
| Refractive Index | n20/D 1.344 | [14] |
Experimental Protocol: Purification of BF₃·OEt₂
This procedure describes the purification of this compound by vacuum distillation from calcium hydride. All operations must be performed in a fume hood, and appropriate personal protective equipment (safety goggles, face shield, acid-resistant gloves) must be worn.
Materials:
-
Commercial this compound
-
Calcium hydride (CaH₂), powder
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask (Schlenk flask recommended)
-
Stir bar
-
Heating mantle
-
Vacuum pump with a cold trap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying the Apparatus: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under a stream of inert gas.
-
Charging the Flask: In the round-bottom flask, place a stir bar and a small amount of calcium hydride (approximately 1-2 g per 100 mL of BF₃·OEt₂).
-
Adding BF₃·OEt₂: Under a positive pressure of inert gas, transfer the commercial BF₃·OEt₂ to the distillation flask via cannula or a dry syringe.
-
Stirring: Allow the mixture to stir at room temperature for at least one hour to allow the CaH₂ to react with impurities.
-
Assembling the Distillation Apparatus: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed. The receiving flask should be pre-weighed if the yield needs to be determined.
-
Distillation:
-
Begin stirring and slowly apply vacuum. A cold trap (using liquid nitrogen or a dry ice/acetone bath) should be placed between the apparatus and the vacuum pump.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
-
Collect the colorless, purified BF₃·OEt₂ in the receiving flask. Discard any initial forerun that may contain volatile impurities.
-
-
Storage: Once the distillation is complete, backfill the apparatus with inert gas before removing the heat and stopping the vacuum. Transfer the purified product to a clean, dry Schlenk flask for storage under an inert atmosphere at 2-8°C.
Visualized Workflow
Diagram 1: BF₃·OEt₂ Purification Workflow
References
- 1. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 2. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Common Acid-Base Reagent: Boron Trifluoride Etherate - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boron trifluoride etherate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. US4943423A - Process for recovering boron trifluoride from an impure gaseous boron trifluoride residue - Google Patents [patents.google.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. reddit.com [reddit.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound [commonorganicchemistry.com]
- 14. chembk.com [chembk.com]
BF₃·OEt₂ in Organic Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of boron trifluoride etherate (BF₃·OEt₂) in organic synthesis. It is designed for researchers, scientists, and drug development professionals to anticipate and address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of BF₃·OEt₂ has turned yellow/brown. Is it still usable?
A1: Commercial BF₃·OEt₂ is typically a colorless to light yellow liquid. A yellow or brown discoloration indicates the presence of impurities, often arising from exposure to air and moisture.[1] While it might still be active for some robust reactions, for sensitive applications requiring high purity and to suppress the formation of side products, it is recommended to purify the reagent by distillation, typically under reduced pressure from a drying agent like calcium hydride.[1] The formation of BF₃·H₂O is a concern as it is a strong acid and can lead to unwanted side reactions.[1]
Q2: My reaction is not proceeding, or the yield is very low. What are the potential causes related to BF₃·OEt₂?
A2: Several factors could be at play:
-
Moisture Contamination: BF₃·OEt₂ is extremely sensitive to moisture.[2] Traces of water in your glassware, solvents, or starting materials will rapidly deactivate the Lewis acid, forming boric acid and hydrogen fluoride.[2][3] Ensure all components of your reaction are rigorously dried.
-
Reagent Quality: An old or improperly stored bottle of BF₃·OEt₂ may have degraded. Consider purifying the reagent or using a fresh bottle.
-
Incompatible Functional Groups: Your substrate may contain functional groups that complex strongly with BF₃·OEt₂, effectively sequestering the catalyst. These include amines and, in some cases, hydroxyl groups.[4]
-
Insufficient Catalyst: In reactions where the product can also act as a Lewis base (e.g., Friedel-Crafts acylation where the resulting ketone complexes with the Lewis acid), a stoichiometric amount of BF₃·OEt₂ may be required.[4]
Q3: I am observing a significant amount of charring or dark-colored byproducts in my reaction. What could be the reason?
A3: Charring often indicates aggressive side reactions, such as polymerization or decomposition of starting materials or products. This can be caused by:
-
High Reaction Temperature: Many BF₃·OEt₂-catalyzed reactions are exothermic. Running the reaction at too high a temperature can accelerate side reactions.
-
High Catalyst Loading: Using an excessive amount of BF₃·OEt₂ can lead to uncontrolled reactivity.
-
Reactive Substrates: Some substrates are inherently prone to polymerization or decomposition in the presence of a strong Lewis acid.
Troubleshooting Guides for Common Side Reactions
Unwanted Polymerization
Issue: My starting material or product is polymerizing, leading to a low yield of the desired product and difficult purification.
Background: BF₃·OEt₂ is a potent initiator for cationic polymerization of alkenes, styrenes, and other susceptible monomers.[5][6][7] The reaction is often initiated by a carbocation formed from the alkene and the Lewis acid, or by trace protons from moisture.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Cationic polymerization is often suppressed at lower temperatures. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly reduce polymerization.[8]
-
Control the Rate of Addition: Add the BF₃·OEt₂ slowly to the reaction mixture to control the exotherm and maintain a low concentration of the initiator at any given time.
-
Use a Milder Lewis Acid: If polymerization remains a problem, consider using a less reactive Lewis acid catalyst.
-
Optimize Stoichiometry: Use the minimum effective amount of BF₃·OEt₂.
-
Solvent Choice: The choice of solvent can influence the stability of the cationic intermediates. Experiment with different anhydrous solvents.
Quantitative Data on Polymerization:
| Monomer | Catalyst System | Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw/Mn) | Reference |
| Norbornene | Pd(Acac)₂/BF₃·OEt₂ | 15 | High | 2.64 dL/g (intrinsic viscosity) | [8] |
| Norbornene | Pd(Acac)₂/BF₃·OEt₂ | 65 | Lower | 0.17 dL/g (intrinsic viscosity) | [8] |
| p-Hydroxystyrene | Adduct/BF₃·OEt₂ in water | -15 to +60 | Quantitative | 1.2 - 1.4 | [6] |
Experimental Protocol: Minimizing Polymerization in Friedel-Crafts Alkylation
This protocol outlines a general procedure to minimize polyalkylation, a form of polymerization on the aromatic ring.[8][9]
-
Apparatus: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Aromatic substrate (large excess, e.g., 5-10 equivalents)
-
Alkylating agent (1 equivalent)
-
BF₃·OEt₂ (catalytic amount, e.g., 0.1-0.5 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
-
Procedure: a. Charge the flask with the aromatic substrate and the anhydrous solvent. b. Cool the mixture to the desired temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath. c. Add the BF₃·OEt₂ to the stirred solution. d. Add the alkylating agent dropwise from the addition funnel over a period of 30-60 minutes to maintain a low concentration of the electrophile. e. Monitor the reaction by TLC or GC. f. Upon completion, quench the reaction by slowly adding it to a cold, stirred solution of saturated sodium bicarbonate or water. Caution: Quenching can be highly exothermic. g. Proceed with standard aqueous workup and purification.
Logical Workflow for Troubleshooting Polymerization:
Ether Cleavage
Issue: I am observing cleavage of an ether functionality in my starting material, product, or even the diethyl ether from the reagent itself.
Background: BF₃·OEt₂ can mediate the cleavage of ethers, especially those that can form stable carbocation intermediates (e.g., tertiary or benzylic ethers).[10] The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack or elimination.
Troubleshooting Steps:
-
Use a Milder Lewis Acid: If your substrate contains a sensitive ether group, BF₃·OEt₂ may be too harsh. Consider a milder Lewis acid.
-
Lower Reaction Temperature: Ether cleavage is often more prevalent at higher temperatures.
-
Protecting Group Strategy: If the ether is part of a protecting group strategy, consider a more robust protecting group for the specific reaction conditions.
-
Control Reaction Time: Prolonged reaction times can increase the extent of ether cleavage. Monitor the reaction closely and quench it as soon as the desired transformation is complete.
Experimental Protocol: Quenching a BF₃·OEt₂ Reaction to Minimize Side Reactions
A proper quenching procedure is crucial to stop the reaction and remove the Lewis acid, preventing further side reactions during workup.
-
Prepare Quenching Solution: Prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate or a dilute solution of a base like pyridine or triethylamine in an appropriate solvent.
-
Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. Caution: This process is often highly exothermic and may involve gas evolution (CO₂ if using bicarbonate).
-
Temperature Control: Maintain the temperature of the quenching mixture below room temperature using an ice bath.
-
Stirring: Stir the resulting mixture for 15-30 minutes to ensure complete neutralization of the BF₃·OEt₂.
-
Workup: Proceed with standard liquid-liquid extraction to isolate the product.
Logical Workflow for Ether Cleavage Troubleshooting:
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Managing Boron Trifluoride Etherate
Welcome to the technical support center for boron trifluoride etherate (BF₃·OEt₂). This powerful Lewis acid is a versatile reagent in organic synthesis, but its hygroscopic nature presents significant challenges.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals handle BF₃·OEt₂ safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is boron trifluoride etherate and why is it so sensitive to moisture?
Boron trifluoride etherate is a coordination complex of boron trifluoride (a potent Lewis acid) and diethyl ether.[1][4] This complexation makes the highly reactive BF₃ gas easier to handle as a liquid.[1] However, it is extremely sensitive to moisture.[1][2][3] It reacts violently and exothermically with water, including atmospheric moisture, to release flammable diethyl ether and corrosive, toxic fumes such as hydrogen fluoride and boron trifluoride hydrates.[4][5][6] This reactivity is due to the strong affinity of the boron atom for oxygen, leading to the hydrolysis of the complex.[7]
Q2: How should I properly store boron trifluoride etherate?
Proper storage is critical to maintaining the reagent's integrity and ensuring safety. BF₃·OEt₂ should be stored in tightly sealed, corrosion-resistant containers under a dry, inert atmosphere such as nitrogen or argon.[1][8][9] The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[8][10] It is crucial to store it separately from incompatible materials like water, alcohols, bases, and oxidizing agents.[1][10]
Q3: What are the immediate signs that my BF₃·OEt₂ has been exposed to moisture?
The most apparent sign of moisture exposure is the appearance of white fumes when the container is opened, which is the result of the complex reacting with humid air to form hydrates.[4][11][12] Older or contaminated samples may also appear brown.[4]
Q4: Can I use BF₃·OEt₂ that has been accidentally exposed to air?
Using moisture-exposed BF₃·OEt₂ is generally not recommended as its catalytic activity will be compromised. The presence of water deactivates the Lewis acid.[13] For reactions that are not highly sensitive, using a larger excess of the reagent might compensate for some loss of activity, but this is not ideal.[11] For sensitive reactions, it is best to use a fresh, properly stored bottle or purify the compromised reagent.
Q5: What personal protective equipment (PPE) is necessary when handling BF₃·OEt₂?
Due to its corrosive and toxic nature, comprehensive PPE is non-negotiable.[1][6] This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[8][9] Contact lenses should not be worn.[8][10]
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber.[1][8]
-
Body Protection: A lab coat and other protective clothing to avoid skin contact.[8][9][10]
-
Respiratory Protection: Work should always be conducted in a well-ventilated fume hood.[1][6] If vapors or aerosols are generated, a NIOSH-certified respirator with an appropriate cartridge is required.[8][9]
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving BF₃·OEt₂.
| Problem | Possible Cause | Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Deactivated Catalyst: The BF₃·OEt₂ may have been compromised by moisture. | 1a. Use a fresh, unopened bottle of the reagent.1b. Purify the existing BF₃·OEt₂ by distillation over a suitable drying agent like calcium hydride (CaH₂).[13]1c. For less sensitive reactions, consider increasing the stoichiometric amount of the catalyst.[11] |
| 2. Wet Glassware/Solvent: Residual moisture in the reaction setup is reacting with the catalyst. | 2a. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) before use.[1][11]2b. Use anhydrous solvents. | |
| Formation of unexpected byproducts. | Side Reactions: The presence of water can lead to hydrolysis and the formation of boric acid and other species that may catalyze unintended reaction pathways.[7][11] | Follow the solutions for a deactivated catalyst to ensure anhydrous conditions. |
| Reagent fuming excessively upon addition. | High Atmospheric Humidity: The reagent is reacting with moisture in the air as it is being dispensed. | 1. Handle the reagent under an inert atmosphere (e.g., using Schlenk techniques or a glovebox is sometimes mentioned, but volatility can be an issue for gloveboxes).[2][11]2. Use dry syringes or cannulas for transfers.[1][11] |
| Violent, exothermic reaction during workup/quenching. | Improper Quenching Technique: Adding water or aqueous solutions directly and quickly to the reaction mixture. | 1. Cool the reaction mixture to 0°C.[14]2. Slowly add the reaction mixture to a cold, stirred, saturated solution of sodium bicarbonate (NaHCO₃).[11][14]3. NEVER add water directly to the bulk reaction mixture.[15] |
Logical Troubleshooting Workflow
This diagram illustrates a step-by-step process for troubleshooting a failed reaction where BF₃·OEt₂ is the catalyst.
Caption: Troubleshooting logic for BF₃·OEt₂ reactions.
Experimental Protocols
Protocol 1: Purification of Boron Trifluoride Etherate
This protocol describes the purification of commercially available BF₃·OEt₂ by distillation from calcium hydride to remove water and other impurities.[13] This procedure should be performed under an inert atmosphere using Schlenk techniques.
Materials:
-
Boron trifluoride etherate (commercial grade)
-
Calcium hydride (CaH₂), powder
-
Schlenk flask and distillation apparatus (short path is suitable)
-
Heating mantle and magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Dry receiving flask (Schlenk flask)
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas.
-
Drying Agent: Place calcium hydride (approx. 5-10 g per 100 mL of etherate) into the distillation flask.
-
Transfer: Under a positive pressure of inert gas, transfer the boron trifluoride etherate into the distillation flask containing CaH₂.
-
Stirring: Allow the mixture to stir at room temperature for several hours (or overnight) to allow the CaH₂ to react with any water.
-
Distillation: Heat the flask gently using a heating mantle. Distill the BF₃·OEt₂ under reduced pressure.[13] The boiling point is approximately 126°C at atmospheric pressure, so adjust the vacuum to distill at a lower, safer temperature.
-
Collection: Collect the purified, colorless distillate in a dry Schlenk flask cooled in an ice bath.
-
Storage: Seal the receiving flask under inert gas and store it in a cool, dry place, preferably in a refrigerator designated for reactive reagents.
Protocol 2: Safe Quenching of a Reaction Catalyzed by BF₃·OEt₂
This protocol outlines a safe method for quenching a reaction containing residual BF₃·OEt₂.
Materials:
-
Reaction mixture containing BF₃·OEt₂
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Ice bath
-
Organic solvent for extraction (e.g., methylene chloride, ethyl acetate)
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction flask in an ice bath to 0°C.
-
Preparation: In a separate flask, place a sufficient volume of saturated NaHCO₃ solution and cool it in an ice bath.
-
Quenching: While stirring the cold NaHCO₃ solution vigorously, slowly add the reaction mixture dropwise via an addition funnel or syringe.[14] Monitor for any gas evolution or temperature increase.
-
Separation: Once the addition is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent (e.g., twice with methylene chloride) to recover all product.[14]
-
Disposal: Neutralize the aqueous layer to ensure all acidic components are quenched before disposal.
Decomposition Pathway upon Moisture Contact
The following diagram illustrates the reaction of BF₃·OEt₂ with water.
Caption: Reaction of BF₃·OEt₂ with water.
References
- 1. nbinno.com [nbinno.com]
- 2. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 5. Boron trifluoride etherate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 8. gelest.com [gelest.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
- 11. reddit.com [reddit.com]
- 12. Boron Trifluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing BF3•OEt2 Catalyzed Esterification
Welcome to the technical support center for improving yields in Boron Trifluoride Diethyl Etherate (BF₃•OEt₂) catalyzed esterification reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of BF₃•OEt₂ in esterification?
A1: BF₃•OEt₂ is a Lewis acid catalyst. In esterification, the boron trifluoride activates the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This enhances the reaction rate.
Q2: Why is my reaction yield low?
A2: Low yields in BF₃•OEt₂ catalyzed esterification can stem from several factors. Common causes include catalyst deactivation by moisture, suboptimal reaction conditions (temperature, time, catalyst loading), steric hindrance in the substrates, or competing side reactions. Our troubleshooting guide below provides a more in-depth analysis of these issues.
Q3: Is BF₃•OEt₂ sensitive to moisture?
A3: Yes, BF₃•OEt₂ is highly sensitive to moisture.[1] Water can hydrolyze the catalyst, forming boric acid and hydrogen fluoride, which reduces its catalytic activity. It is crucial to use anhydrous reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use BF₃•OEt₂ with sterically hindered acids or alcohols?
A4: BF₃•OEt₂ can be effective for some sterically hindered substrates where other methods might fail. However, extremely bulky substrates, such as 2,4,6-trimethylbenzoic acid and tert-butanol, can still present challenges and may require higher catalyst loading, elevated temperatures, or longer reaction times to achieve reasonable yields.
Q5: How do I remove the catalyst and purify my ester product?
A5: The reaction is typically quenched by adding water or a basic solution (e.g., saturated sodium bicarbonate) to hydrolyze the BF₃•OEt₂. The ester product is then extracted into an organic solvent. Further purification can be achieved through distillation, column chromatography, or recrystallization. A detailed workup and purification protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common problems encountered during BF₃•OEt₂ catalyzed esterification and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The BF₃•OEt₂ may have been deactivated by moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened or properly stored BF₃•OEt₂. Consider purifying the catalyst by distillation if its quality is uncertain.[2] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrates. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). For sterically hindered substrates, higher loadings may be necessary. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature. Refluxing in a suitable solvent is a common practice. | |
| Formation of Byproducts | Side Reactions: At elevated temperatures, side reactions such as dehydration of the alcohol (especially secondary and tertiary alcohols) to form alkenes or ethers can occur. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation. Consider using a milder Lewis acid if side reactions are significant. |
| Substrate Decomposition: Sensitive functional groups on the starting materials may not be stable to the reaction conditions. | If substrate decomposition is suspected, consider running the reaction at a lower temperature for a longer duration. | |
| Difficult Product Isolation | Emulsion during Workup: The formation of a stable emulsion during the aqueous workup can make phase separation challenging. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-elution during Chromatography: Boron-containing byproducts can sometimes co-elute with the desired ester during column chromatography. | Ensure the reaction is properly quenched and washed before purification. A wash with a dilute acid solution (e.g., 1M HCl) followed by a bicarbonate wash can help remove boron residues. |
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield. The following tables provide a summary of how different variables can impact the efficiency of BF₃•OEt₂ catalyzed esterification.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 10 | 6.5 | 110-115 | 64 |
| 15 | 5.0 | 110-115 | 92 |
| 20 | 5.5 | 110-115 | 91 |
| Data derived from the transesterification of methyl acetoacetate with n-butanol.[3] |
Table 2: Effect of Substrate Structure on Yield
| Carboxylic Acid | Alcohol | Reaction Time (h) | Yield (%) |
| Methyl Acetoacetate | n-Butanol | 5.0 | 92 |
| Methyl Acetoacetate | Benzyl Alcohol | 4.5 | 94 |
| Phenyl Acetoacetate | n-Butanol | 4.0 | 95 |
| Reaction conditions: 15 mol% BF₃•OEt₂, refluxing toluene.[3] |
Experimental Protocols
General Protocol for BF₃•OEt₂ Catalyzed Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid with a primary alcohol using BF₃•OEt₂ as a catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
This compound (BF₃•OEt₂) (0.15 mmol, 15 mol%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol) and the alcohol (1.5 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add BF₃•OEt₂ (0.15 mmol) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (typically 110-115 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench the reaction and neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by column chromatography on silica gel or by distillation.
Visualizations
Catalytic Cycle of BF₃•OEt₂ Catalyzed Esterification
Caption: Proposed catalytic cycle for BF₃•OEt₂ catalyzed esterification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in esterification.
References
Why does boron trifluoride etherate turn brown and how to fix it
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with boron trifluoride etherate (BF₃·OEt₂).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of boron trifluoride etherate in experimental settings.
Issue: The Boron Trifluoride Etherate solution has turned yellow or brown.
-
Potential Cause 1: Exposure to Moisture and Air
-
Explanation: Boron trifluoride etherate is highly sensitive to moisture.[1][2][3] When exposed to atmospheric moisture, it hydrolyzes, leading to the formation of various byproducts. This decomposition process is a primary reason for the change in color from colorless to yellow or brown.[4][5] Older samples are more likely to appear brown.[4][6]
-
Solution: To prevent discoloration, always handle boron trifluoride etherate under an inert atmosphere, such as nitrogen or argon, using anhydrous techniques. Store the reagent in a tightly sealed, dry container, away from sources of moisture.
-
-
Potential Cause 2: Impurities from Storage Container
-
Explanation: Improper storage can lead to the degradation of the container's cap liner, which can then leach impurities into the boron trifluoride etherate, causing discoloration.[5]
-
Solution: Ensure that boron trifluoride etherate is stored in a container with a chemically resistant cap, such as one with a Teflon liner.[5]
-
-
Can I still use the discolored solution?
-
For many applications, slightly yellowed boron trifluoride etherate may still be usable. However, for reactions that are sensitive to impurities or require high purity reagents, it is best to purify the solution before use. The presence of hydrolysis byproducts can interfere with catalytic activity and lead to undesired side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why has my colorless boron trifluoride etherate turned brown?
A1: The brown discoloration of boron trifluoride etherate is primarily due to decomposition upon exposure to moisture and air.[5] This reagent is hygroscopic and reacts with water to form byproducts that impart a yellow or brown color.[5] Additionally, impurities from the storage container, such as a degrading cap liner, can also contribute to the color change.[5]
Q2: How can I prevent my boron trifluoride etherate from turning brown?
A2: To maintain the colorless state of boron trifluoride etherate, proper handling and storage are crucial. Always work with the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture. Store it in a tightly sealed container with a Teflon-lined cap in a cool, dry place.
Q3: Is brown boron trifluoride etherate still effective as a catalyst?
A3: The effectiveness of discolored boron trifluoride etherate depends on the specific reaction. For less sensitive applications, it may still function as a catalyst. However, the presence of decomposition products can negatively impact reaction yields and selectivity. For sensitive organic syntheses, it is highly recommended to use freshly purified, colorless boron trifluoride etherate.
Q4: What is the recommended method for purifying brown boron trifluoride etherate?
A4: The most effective method for purifying discolored boron trifluoride etherate is distillation, typically over a drying agent like calcium hydride (CaH₂), under reduced pressure. This process removes non-volatile impurities and decomposition products, yielding a colorless, pure reagent.
Q5: Are there any safety concerns when handling brown boron trifluoride etherate?
A5: Yes, both fresh and discolored boron trifluoride etherate are hazardous materials. The decomposition products in the brown solution may include acidic and corrosive compounds. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with water, so avoid any contact with aqueous solutions during handling and work-up.[6][7]
Quantitative Data on Purification
| Parameter | Before Purification (Brown BF₃·OEt₂) | After Purification (Colorless BF₃·OEt₂) |
| Appearance | Yellow to Brown Liquid | Colorless Liquid |
| Purity (by titration) | 90-95% | >99% |
| Water Content | Elevated | Significantly Reduced |
| Catalytic Activity | Potentially Reduced | Restored |
Note: The values in this table are illustrative and may vary depending on the initial condition of the reagent and the distillation procedure.
Experimental Protocol: Purification of Boron Trifluoride Etherate by Distillation
This protocol describes the purification of discolored boron trifluoride etherate by vacuum distillation from calcium hydride.
Materials:
-
Discolored boron trifluoride etherate
-
Calcium hydride (CaH₂), powder
-
A dry, two-neck round-bottom flask
-
Distillation apparatus (short-path distillation head, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Inert gas (nitrogen or argon) supply
-
Dry glassware
Procedure:
-
Drying the Apparatus: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas to prevent any atmospheric moisture from entering the system.
-
Charging the Flask: In the round-bottom flask, place a small amount of calcium hydride powder. Under a counterflow of inert gas, add the brown boron trifluoride etherate.
-
Assembling the Distillation Setup: Quickly assemble the short-path distillation apparatus. Connect the setup to a vacuum line equipped with a cold trap and a pressure gauge.
-
Degassing: Gently evacuate and backfill the apparatus with inert gas three times to remove any residual air.
-
Distillation: Begin stirring and gently heat the flask using the heating mantle. Apply a vacuum and carefully collect the colorless distillate in the receiving flask. The distillation is typically performed at a reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Storage: Once the distillation is complete, the purified, colorless boron trifluoride etherate should be stored in a tightly sealed, dry container with a Teflon-lined cap, under an inert atmosphere, and in a cool place.
Visualizing the Processes
The following diagrams illustrate the decomposition and purification workflows for boron trifluoride etherate.
References
- 1. BORON TRIFLUORIDE DIETHYL ETHERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Common Acid-Base Reagent: Boron Trifluoride Etherate - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 3. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 4. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 7. medcraveonline.com [medcraveonline.com]
Technical Support Center: Purification of Reaction Mixtures from Boron Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing residual boron compounds, such as boronic acids, boronate esters, and boranes, from reaction mixtures.
General Troubleshooting and Method Selection
Before selecting a purification method, it is crucial to understand the nature of your product and the boron impurities. Key factors include the polarity, stability, and functional groups of your target molecule.
dot
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acid-Base Extraction / Salt Formation
This technique exploits the acidic nature of boronic acids to separate them from neutral organic products.
-
Q1: My product is neutral. How can I remove a boronic acid impurity using extraction?
-
A1: You can perform an aqueous basic wash.[1] Dissolve your crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (CH2Cl2). Wash this solution with an aqueous base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] The boronic acid will deprotonate to form a water-soluble boronate salt, which will move into the aqueous layer. The neutral organic product will remain in the organic layer. Separate the layers and repeat the wash if necessary. Finally, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it to obtain your purified product.
-
-
Q2: My desired product is also acidic. How can I use this method?
-
A2: If your product has acidic functionality, this method can still be effective. After the basic wash, both your product and the boronic acid will be in the aqueous layer as salts.[1] You can then acidify the aqueous layer with a mineral acid like hydrochloric acid (HCl).[2] This will protonate both species. You can then attempt to selectively extract your product back into an organic solvent if there is a sufficient difference in pKa or solubility, or purify the resulting mixture by another method like chromatography or recrystallization.[1]
-
-
Q3: The separation is not clean, and I see emulsions forming. What should I do?
-
A3: Emulsion formation is common. Try adding brine (saturated NaCl solution) to the mixture, which can help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle stirring or centrifugation can also be effective. Using a different organic solvent might also prevent emulsion formation.
-
Experimental Protocol: Purification via Salt Formation [2]
-
Dissolution: Dissolve the crude reaction mixture containing the boronic acid impurity in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basification: Add an aqueous solution of a base (e.g., 1M NaOH, 1M K2CO3) to the organic solution and stir. The boronic acid will convert to its corresponding salt.
-
Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. The boronate salt will be in the aqueous layer.
-
Separation: Drain the aqueous layer. Wash the organic layer one or two more times with the basic solution to ensure complete removal.
-
Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
(Optional) Recovery of Boronic Acid: Combine the aqueous layers and acidify with a suitable acid (e.g., HCl) to precipitate the boronic acid, which can then be recovered by extraction with an organic solvent.
dot
Scavengers and Derivatization
This approach involves reacting the boronic acid with a specific agent to form a complex or adduct that can be easily separated.
-
Q1: My product is sensitive to aqueous workups. What is a good alternative for removing boronic acid?
-
A1: Using scavenger resins or forming a diethanolamine (DEA) adduct are excellent anhydrous alternatives.[3][4] Scavenger resins like SiliaBond DEAM or SiliaBond Diol can effectively bind to boronic acids, which are then removed by simple filtration.[5] Alternatively, adding diethanolamine to the crude mixture in a solvent like methylene chloride will often form a crystalline adduct with the boronic acid, which precipitates and can be filtered off.[4]
-
-
Q2: How do I perform a diethanolamine (DEA) derivatization?
-
A2: The procedure is straightforward and often high-yielding.[4] See the protocol below. The resulting DEA adduct is typically a stable, white solid that can be easily removed by filtration. This method is particularly useful when the boronic acid starting material is an oil or difficult to handle.
-
-
Q3: Can I use the DEA-boronic acid adduct directly in a subsequent reaction?
-
A3: Yes, these adducts can often be used directly in subsequent reactions, such as Suzuki couplings, particularly when using protic solvents.[4]
-
Experimental Protocol: Diethanolamine (DEA) Adduct Formation [4]
-
Dissolution: In a suitable vial, dissolve the crude mixture containing the boronic acid (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., methylene chloride, ether).
-
Adduct Formation: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A precipitate of the DEA-boronic acid adduct should form. Continue stirring the slurry for 15-30 minutes to ensure complete formation.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent and dry under vacuum to remove any residual product.
| Method | Reagent | Typical Conditions | Separation |
| DEA Adduct | Diethanolamine | DCM or Ether, rt, 15-30 min | Filtration |
| Sorbitol Extraction | Sorbitol | Biphasic (organic/aqueous) | Liquid-liquid extraction |
| Scavenger Resin | SiliaBond DEAM/Diol | Organic solvent, rt, 1-4 h | Filtration |
Chromatography
Column chromatography is a versatile but sometimes challenging method for separating boron compounds.
-
Q1: My boronic acid is streaking badly on my silica gel TLC plate and column. How can I improve the separation?
-
A1: Streaking (tailing) is a common issue with polar boronic acids on silica gel.[1] You can try a few strategies:
-
Use a more polar eluent system: A gradient of dichloromethane (CH2Cl2) and methanol (MeOH) can be effective for polar compounds.[1]
-
Add a modifier: Adding a small amount of a modifier like acetic acid or triethylamine (TEA) to your eluent can suppress the interaction between the boronic acid and the silica, leading to better peak shapes.[6]
-
Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for purifying boronate esters.[6]
-
Impregnate the silica: For pinacol boronic esters, impregnating the silica gel with boric acid has been shown to suppress the loss of the compound due to over-adsorption and improve separation.[7]
-
-
-
Q2: What type of column is best for boronic acids versus boronate esters?
-
A2: For polar boronic acids, silica gel is common, but may require modifiers as mentioned above.[6] For less polar boronate esters (like pinacol esters), neutral alumina can be very effective, sometimes allowing the product to be eluted with non-polar solvents like hexane.[6] Reverse-phase (C18) chromatography can be attempted, but polar boronic acids may elute very early with the solvent front.[3]
-
Table: Chromatography Troubleshooting
| Issue | Potential Cause | Suggested Solution(s) |
| Streaking/Tailing on Silica | Strong interaction between polar boronic acid and acidic silica surface. | 1. Add a modifier (e.g., 1% acetic acid) to the eluent.[6]2. Switch to a more polar solvent system (e.g., DCM/MeOH).[1]3. Use neutral alumina as the stationary phase.[6] |
| Product stuck on column | Compound is too polar or strongly adsorbed. | 1. Use a stronger eluent (e.g., methanol).2. Impregnate silica with boric acid for boronate esters.[7] |
| Poor Separation | Similar polarity of product and impurity. | 1. Try a different stationary phase (silica vs. alumina vs. C18).2. Use a very shallow solvent gradient.3. Consider preparative HPLC.[6] |
Other Methods
-
Q1: I performed a reaction using NaBH4 and now have boron salts in my mixture. How do I remove them?
-
A1: Boron salts from borohydride reductions can often be removed by forming volatile methyl borate. After quenching the reaction (e.g., with acetic acid), add methanol (MeOH) and evaporate the solvent under reduced pressure. Repeating this process several times converts the boron salts into trimethyl borate, B(OMe)3, which is removed with the solvent.[1]
-
-
Q2: When is recrystallization a good option?
-
A2: Recrystallization is an excellent and scalable method if your desired product is a solid with good crystallinity.[6] It can be very effective at removing both boronic acid starting materials and byproducts. Common solvents for recrystallizing aryl boronic acids include hot water, ethanol, or mixtures involving ethyl acetate or benzene.[3][6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing BF3•OEt2 Catalyst Loading in Polymerization
Welcome to the technical support center for the optimization of Boron Trifluoride Diethyl Etherate (BF₃•OEt₂) catalyst loading in polymerization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during polymerization experiments using BF₃•OEt₂.
Question: My polymerization reaction is not initiating, or the conversion is very low. What are the possible causes and solutions?
Answer:
Failure to initiate or low conversion is a common issue, often related to the purity of reagents and the reaction setup.
-
Moisture Contamination: BF₃•OEt₂ is extremely sensitive to moisture.[1][2] Water can react with the catalyst, deactivating it and preventing the initiation of the polymerization.[3]
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried) before use. Use dry solvents and monomers. Handle BF₃•OEt₂ under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk techniques.[2]
-
-
Impure Monomer: Inhibitors present in the monomer can quench the polymerization.
-
Solution: Purify the monomer before use, for example, by distillation or passing it through a column of activated alumina to remove inhibitors.
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to overcome trace impurities or to achieve a reasonable reaction rate.
-
Solution: Incrementally increase the catalyst loading. Refer to the table below for typical concentration ranges.
-
-
Low Reaction Temperature: Cationic polymerizations often have a negative apparent activation energy, meaning the rate can decrease at higher temperatures due to increased termination or chain transfer events.[4] However, very low temperatures might slow the initiation rate excessively.
Question: The molecular weight of my polymer is much lower than expected, and the polydispersity index (PDI) is high. How can I address this?
Answer:
Low molecular weight and high PDI are typically signs of uncontrolled polymerization, often due to chain transfer or termination reactions.
-
Excessive Catalyst Concentration: While a certain amount of catalyst is necessary, too much can lead to an excess of initiating sites, resulting in shorter polymer chains. It can also promote side reactions.
-
Solution: Systematically decrease the catalyst loading. The molecular weight of the resulting polymer is often independent of the BF₃•OEt₂ concentration but inversely proportional to the initiator concentration.[5]
-
-
Presence of Water or Other Protic Impurities: Water can act as a co-initiator, but it can also be a chain transfer agent, leading to lower molecular weights and broader PDI.[4]
-
Solution: Ensure a scrupulously dry reaction environment as mentioned above. The effect of water can be complex; in some systems, a controlled amount of water is necessary for initiation.[5]
-
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions, where the growing polymer chain is terminated, and a new, shorter chain is initiated.[5]
-
Solution: Conduct the polymerization at a lower temperature to suppress chain transfer and termination events.[5]
-
Question: My polymerization reaction is proceeding too quickly and is difficult to control. What should I do?
Answer:
A very rapid, exothermic reaction indicates that the polymerization is not well-controlled.
-
High Catalyst Loading: An excessive amount of catalyst can lead to a burst of initiation events and a very fast, uncontrolled polymerization.
-
Solution: Reduce the catalyst concentration.
-
-
High Monomer Concentration: A high concentration of monomer can also lead to a very rapid reaction.
-
Solution: Dilute the reaction mixture with more solvent.
-
-
Inadequate Temperature Control: The heat generated by the exothermic polymerization can further accelerate the reaction.
-
Solution: Ensure efficient stirring and use a cooling bath that can effectively dissipate the heat generated. Add the catalyst slowly to the monomer solution to control the initial burst of polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of BF₃•OEt₂ in cationic polymerization?
A1: BF₃•OEt₂ is a Lewis acid that acts as a catalyst or, more commonly, a co-initiator in cationic polymerization.[1][7] It typically requires a proton source (a protic initiator), such as water or an alcohol, to generate a strong Brønsted acid (H⁺[BF₃•OEt₂]⁻) which then protonates the monomer to create a carbocation.[8][9] This carbocation is the active species that propagates the polymer chain.
Q2: How should I handle and store BF₃•OEt₂?
A2: BF₃•OEt₂ is corrosive and moisture-sensitive.[1] It should be handled in a well-ventilated fume hood using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][10] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from water, alcohols, bases, and oxidizing agents.[1][10]
Q3: Can I use BF₃•OEt₂ directly from the bottle?
A3: For many applications, commercial-grade BF₃•OEt₂ can be used as received, especially if handled with proper technique to prevent moisture contamination. However, for sensitive polymerizations requiring high control, it may be necessary to purify it by distillation, typically over calcium hydride (CaH₂).[6]
Q4: What solvents are suitable for polymerization with BF₃•OEt₂?
A4: The choice of solvent is critical. Halogenated hydrocarbons such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) are commonly used. Non-polar solvents can also be employed. The polarity of the solvent can affect the rate of polymerization and the degree of control.[11] It is crucial that the solvent is anhydrous.
Data Presentation
Table 1: Effect of Catalyst and Initiator Concentration on Polymer Properties
| Monomer/Initiator Ratio | [BF₃•OEt₂] (mol%) | Mn ( g/mol ) (Expected) | Mn ( g/mol ) (Observed) | PDI (Mw/Mn) |
| 100 | 1.0 | 10,000 | 9,500 | 1.2 |
| 100 | 2.0 | 10,000 | 9,300 | 1.3 |
| 200 | 1.0 | 20,000 | 18,500 | 1.25 |
| 200 | 2.0 | 20,000 | 17,800 | 1.4 |
Note: This table presents illustrative data based on general trends in cationic polymerization. Actual results will vary depending on the specific monomer and reaction conditions.
Table 2: Influence of Temperature on Polymerization Outcome
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 25 | 95 | 8,000 | 1.8 |
| 0 | 98 | 15,000 | 1.4 |
| -20 | 99 | 22,000 | 1.2 |
| -78 | 99 | 28,000 | 1.1 |
Note: This table illustrates the general trend that lower temperatures in cationic polymerization often lead to higher molecular weights and lower PDIs.[5]
Experimental Protocols
Protocol: General Procedure for Cationic Polymerization of Styrene using BF₃•OEt₂
Materials:
-
Styrene (inhibitor removed)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
This compound (BF₃•OEt₂)
-
Methanol (for termination)
-
Schlenk flask and line
-
Dry syringes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask on a Schlenk line under a positive pressure of inert gas.
-
Monomer and Solvent Addition: In a typical procedure, add 10 mL of anhydrous CH₂Cl₂ to the Schlenk flask via a dry syringe. Then, add 1.04 g (10 mmol) of purified styrene.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice-water bath.
-
Initiation: Prepare a stock solution of BF₃•OEt₂ in anhydrous CH₂Cl₂ (e.g., 0.1 M). Using a dry syringe, rapidly inject the desired amount of the BF₃•OEt₂ solution (e.g., 1.0 mL, 0.1 mmol, 1 mol% relative to monomer) into the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 hour). The solution may become more viscous as the polymer forms.
-
Termination: To terminate the polymerization, add a small amount of pre-chilled methanol (e.g., 2 mL) to the reaction mixture.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and PDI using techniques such as Gel Permeation Chromatography (GPC).
Visualizations
Caption: Experimental workflow for BF₃•OEt₂ catalyzed polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: BF3 Etherate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot polymerization and other side reactions when using boron trifluoride etherate (BF₃·OEt₂).
Frequently Asked Questions (FAQs)
Q1: My reaction is showing unexpected polymerization. What are the common causes?
A1: Unwanted polymerization in reactions catalyzed by BF₃·OEt₂ is most often initiated by the presence of water or other protic impurities.[1][2] BF₃·OEt₂ is extremely sensitive to moisture and reacts to form strong Brønsted acids (e.g., H₃O⁺[BF₃OH]⁻), which can catalyze cationic polymerization.[2] Another common cause is the degradation of the BF₃·OEt₂ reagent itself, especially in older bottles where exposure to air and moisture may have occurred.[2]
Q2: How can I ensure my BF₃·OEt₂ is pure enough for my reaction?
A2: For highly sensitive reactions, it is recommended to use freshly opened bottles of BF₃·OEt₂ or to purify the reagent before use.[2] The most common method for purification is distillation from a drying agent like calcium hydride (CaH₂) under reduced pressure.[3] This removes non-volatile impurities and any water that may have been introduced during storage. Note that molecular sieves should not be used for drying as they can react with BF₃·OEt₂.[4]
Q3: How should I properly handle and store BF₃·OEt₂ to prevent degradation?
A3: BF₃·OEt₂ should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from atmospheric moisture.[4] It is best stored in a refrigerator.[2] When handling, always use dry glassware and syringes under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.[5]
Q4: Can temperature control help in preventing side reactions?
A4: Yes, maintaining a low reaction temperature is a critical parameter for controlling reactivity and minimizing side reactions. Many reactions involving BF₃·OEt₂ are exothermic, and localized heating can promote unwanted polymerization. Running reactions at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction rate and improve selectivity.
Q5: Are there any alternatives to BF₃·OEt₂ that might be less prone to causing polymerization?
A5: For certain applications, particularly in cationic polymerization, boron trifluoride tetrahydrofuranate (BF₃·THF) can be a superior catalyst.[6] The diethyl ether in BF₃·OEt₂ can participate in chain termination reactions, leading to polymers with lower functionality and higher polydispersity.[6] BF₃·THF avoids these side reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction turns dark or charring occurs | 1. Reaction temperature is too high. 2. Concentration of BF₃·OEt₂ is too high. | 1. Lower the reaction temperature. 2. Add the BF₃·OEt₂ slowly to a cooled solution of the substrate. 3. Consider reducing the amount of catalyst used. |
| Low yield of desired product | 1. Deactivated BF₃·OEt₂ due to moisture. 2. Incomplete reaction. | 1. Use a fresh bottle of BF₃·OEt₂ or purify by distillation. 2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. 3. Increase reaction time or temperature cautiously. |
| Formation of a viscous oil or solid (polymerization) | 1. Presence of water in the reaction mixture (from solvent, reagents, or atmosphere). 2. Degraded BF₃·OEt₂ containing strong acid impurities. | 1. Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents. 2. Purify the BF₃·OEt₂ by distillation before use. 3. Run the reaction at a lower temperature. |
| Inconsistent results between batches | 1. Variability in the quality of BF₃·OEt₂. 2. Inconsistent exclusion of moisture. | 1. Purify a larger batch of BF₃·OEt₂ for use in multiple experiments. 2. Standardize handling procedures, including the use of a glovebox or Schlenk line. |
Data Presentation
Table 1: Comparison of BF₃·OEt₂ and BF₃·THF in the Polymerization of 3,3-bis(azidomethyl)oxetane (BAMO)
| Catalyst | Molecular Weight (Weight Average) | Polydispersity | Functionality | Yield |
| BF₃·OEt₂ | 5,386 | 1.35 | 1.56 | - |
| BF₃·THF | 8,000 | 1.2 | 1.94 | 84% |
Data sourced from US Patent 5,468,841.[6] This data illustrates the improved performance of BF₃·THF in producing a polymer with higher functionality and lower polydispersity.
Experimental Protocols
Protocol 1: Purification of Boron Trifluoride Etherate by Distillation
Objective: To obtain dry, pure BF₃·OEt₂ for use in moisture-sensitive reactions.
Materials:
-
Commercial grade BF₃·OEt₂
-
Calcium hydride (CaH₂)
-
Short-path distillation apparatus
-
Schlenk flask for collection
-
Inert gas source (Nitrogen or Argon)
-
Vacuum pump
Procedure:
-
Assemble the short-path distillation apparatus and flame-dry all glassware under vacuum, then cool under a stream of inert gas.
-
In the distillation flask, add a small amount of calcium hydride (CaH₂).
-
Under a positive pressure of inert gas, transfer the commercial BF₃·OEt₂ to the distillation flask.
-
Slowly heat the flask while stirring.
-
Collect the distilled BF₃·OEt₂ in a pre-weighed Schlenk flask cooled in an ice bath. The boiling point of BF₃·OEt₂ is approximately 126 °C at atmospheric pressure; adjust the temperature and pressure as needed for a controlled distillation.
-
Once the distillation is complete, backfill the apparatus with inert gas.
-
Store the purified BF₃·OEt₂ in the sealed Schlenk flask in a refrigerator.
Protocol 2: General Procedure for a BF₃·OEt₂ Catalyzed Reaction at Low Temperature
Objective: To provide a general workflow for setting up a reaction that minimizes side reactions.
Procedure:
-
Oven-dry all glassware and cool under a stream of inert gas.
-
Assemble the reaction apparatus (e.g., a three-necked flask with a stirrer, thermometer, and septum) under a positive pressure of inert gas.
-
Dissolve the substrate in an anhydrous solvent and transfer it to the reaction flask via a dry syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Slowly add the purified BF₃·OEt₂ dropwise via a dry syringe. Monitor the internal temperature to ensure it does not rise significantly.
-
Allow the reaction to stir at the low temperature for the desired time.
-
Quench the reaction at low temperature by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or a pre-cooled alcohol).
-
Allow the mixture to warm to room temperature before proceeding with the work-up.
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: General experimental workflow for BF₃·OEt₂ reactions.
References
Validation & Comparative
A Comparative Guide to Boron Trifluoride Diethyl Etherate and Trimethylsilyl Triflate in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of glycosidic bonds is a cornerstone of carbohydrate chemistry, pivotal in the synthesis of oligosaccharides and glycoconjugates for therapeutic and biological investigation. The choice of a promoter to activate the glycosyl donor is a critical determinant of a glycosylation reaction's success, influencing yield, stereoselectivity, and reaction kinetics. Among the plethora of available promoters, boron trifluoride diethyl etherate (BF₃·OEt₂) and trimethylsilyl triflate (TMSOTf) are two of the most ubiquitously employed Lewis acids.[1][2] This guide provides an objective comparison of their performance in glycosylation reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: BF₃·OEt₂ vs. TMSOTf
The efficacy of BF₃·OEt₂ and TMSOTf as promoters is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the solvent, and the reaction temperature.[3] Below is a summary of their performance in various glycosylation scenarios.
Key Performance Indicators:
-
Reactivity: TMSOTf is generally considered a more powerful Lewis acid than BF₃·OEt₂.[4][5][6] This heightened reactivity can lead to faster reaction times. However, it can also promote undesirable side reactions.
-
Stereoselectivity: The stereochemical outcome of a glycosylation reaction is paramount. Both promoters can achieve high stereoselectivity under optimized conditions, but their inherent tendencies differ. BF₃·OEt₂ is often favored for achieving 1,2-trans-glycosides, particularly with donors possessing a participating group at the C-2 position.[7][8][9] TMSOTf, on the other hand, can sometimes lead to mixtures of α- and β-anomers, especially with less nucleophilic acceptors.[7][8]
-
Substrate Scope: Both promoters are compatible with a wide range of glycosyl donors, including trichloroacetimidates, thioglycosides, and glycosyl fluorides.[1][10][11][12] However, the choice of promoter can be critical for specific donor-acceptor pairings.
Table 1: Comparative Performance in Phenol O-Glycosylation with Trichloroacetimidate Donors
| Glycosyl Acceptor (Phenol) | Promoter | Yield of 1,2-trans-Glycoside (%) | α/β Ratio | Reference |
| Phenol | BF₃·OEt₂ | 95 | exclusively β | [7][8] |
| Phenol | TMSOTf | 80 | 1:4 (α/β) | [7][8] |
| 4-Methoxyphenol | BF₃·OEt₂ | 98 | exclusively β | [7][8] |
| 4-Methoxyphenol | TMSOTf | 92 | 1:9 (α/β) | [7][8] |
| 4-Nitrophenol | BF₃·OEt₂ | 92 | exclusively β | [7][8] |
| 4-Nitrophenol | TMSOTf | 65 | 1:1.5 (α/β) | [7][8] |
Data synthesized from a comparative study on phenol O-glycosylation.[7][8]
As the data in Table 1 illustrates, BF₃·OEt₂ consistently provides higher yields of the desired 1,2-trans product with excellent stereoselectivity in the glycosylation of phenols with trichloroacetimidate donors bearing a 2-O-participating group.[7][8] In contrast, the use of TMSOTf leads to the formation of α-glycoside byproducts, and this effect is more pronounced with less nucleophilic phenols.[7][8]
Mechanistic Considerations
The divergent stereochemical outcomes observed with BF₃·OEt₂ and TMSOTf can be attributed to their differing mechanisms of action.
With donors having a participating group at C-2, the reaction proceeds through an acyloxonium ion intermediate, which blocks the α-face of the oxocarbenium ion, leading to the formation of the 1,2-trans-glycoside.[9][13] BF₃·OEt₂ is highly effective at promoting this pathway.[7][8]
In the presence of TMSOTf, the reaction can also proceed through a glycosyl triflate intermediate.[14][15] This intermediate can exist in equilibrium with the oxocarbenium ion, which can be attacked from either the α- or β-face, leading to a mixture of anomers.[7][8] The polarity of the solvent can also influence the partitioning between SN1 and SN2 pathways in TMSOTf-promoted glycosylations.[15]
Experimental Protocols
General Procedure for Glycosylation using a Trichloroacetimidate Donor
This protocol is a general guideline and may require optimization for specific substrates.[1]
1. Using Trimethylsilyl Triflate (TMSOTf) as a Promoter [16]
-
A mixture of the glycosyl acceptor (0.16 mmol) and the glycosyl trichloroacetimidate donor (0.16 mmol, 1 eq.) is co-evaporated with toluene twice and dried under vacuum for 1 hour.
-
The flask is filled with Argon, and freshly activated 4 Å molecular sieves (100 mg) and anhydrous dichloromethane (2 mL) are added. The mixture is stirred for 2 hours at room temperature.
-
The mixture is cooled to the desired temperature (e.g., -50 °C), and a solution of TMSOTf in dichloromethane (10% v/v, 60 μL, 0.2 eq.) is added under an argon atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine (Et₃N).
-
The mixture is purified by silica gel chromatography to afford the glycosylated product.
2. Using this compound (BF₃·OEt₂) as a Promoter
-
To a stirred solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (0.1 M) containing activated molecular sieves (4 Å) at the desired temperature (e.g., -20 °C) under an argon atmosphere, BF₃·OEt₂ (0.1-1.0 equiv) is added dropwise.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the desired product.
Decision-Making Guide
The choice between BF₃·OEt₂ and TMSOTf is not always straightforward. The following flowchart provides a logical framework for selecting the appropriate promoter based on the desired outcome and substrate characteristics.
Conclusion
Both this compound and Trimethylsilyl Triflate are powerful and versatile promoters for glycosylation reactions. The choice between them hinges on the specific requirements of the synthesis, particularly the desired stereochemical outcome and the nature of the substrates. For the synthesis of 1,2-trans-glycosides, especially with participating neighboring groups, BF₃·OEt₂ often provides superior stereoselectivity and yields.[7][8] TMSOTf, with its higher reactivity, can be advantageous for less reactive systems but may require more careful optimization to control stereoselectivity, particularly with nucleophilically weak acceptors.[7][8] A thorough understanding of the mechanistic nuances of each promoter, coupled with careful consideration of the reaction parameters, will empower researchers to harness the full potential of these indispensable tools in carbohydrate synthesis.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. BF3·OEt2 and TMSOTf: A synergistic combination of Lewis acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BF3.OEt2 and TMSOTf: A synergistic combination of Lewis acids. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 15. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.2.2. Glycosylation (Standard Procedure B) [bio-protocol.org]
A Comparative Guide to Lewis Acids for Epoxide Rearrangement: Alternatives to BF3·OEt2
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Meinwald rearrangement—an acid-catalyzed isomerization of epoxides to carbonyl compounds—is a cornerstone transformation. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a widely used Lewis acid for this purpose, but its moisture sensitivity, corrosiveness, and potential for side reactions necessitate the exploration of viable alternatives. This guide provides an objective comparison of the performance of several alternative Lewis acids against BF₃·OEt₂, supported by experimental data, detailed methodologies, and mechanistic insights to inform catalyst selection.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid in promoting epoxide rearrangement is primarily evaluated based on its catalytic activity, selectivity for the desired carbonyl product (aldehyde vs. ketone), and the mildness of the required reaction conditions. Here, we compare BF₃·OEt₂ with prominent alternatives such as metal triflates (Sc(OTf)₃, Al(OTf)₃) and iron(III) chloride (FeCl₃).
Rearrangement of a Trisubstituted Epoxide
A study by Maruoka and Yamamoto provides a direct comparison of Lewis acids for the rearrangement of 1-methyl-1-cyclohexene oxide, a trisubstituted epoxide. The reaction can yield two different aldehydes. The results are summarized in the table below.
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Ratio (Aldehyde 1 : Aldehyde 2) |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 0.5 | 85 | 88 : 12 |
| SnCl₄ | CH₂Cl₂ | -78 | 0.5 | 82 | 89 : 11 |
| AlCl₃ | CH₂Cl₂ | -78 | 1 | 75 | 90 : 10 |
| TiCl₄ | CH₂Cl₂ | -78 | 0.5 | 88 | 91 : 9 |
| MABR * | Toluene | -78 | 1 | 92 | >99 : <1 |
*MABR = Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)
Note: While direct quantitative comparisons for Sc(OTf)₃ and FeCl₃ in this specific reaction were not found in the reviewed literature, their general performance characteristics are discussed below.
Scandium(III) triflate (Sc(OTf)₃) is a water-tolerant Lewis acid that has shown high catalytic activity in various organic transformations, including the ring-opening of epoxides. Its key advantages are its reusability and effectiveness in catalytic amounts under mild conditions. While specific comparative yield data for the Meinwald rearrangement is scarce, its known high activity suggests it is a potent alternative to BF₃·OEt₂.
Aluminum triflate (Al(OTf)₃) is another powerful Lewis acid catalyst that is effective in very low concentrations for epoxide ring-opening reactions with alcohols.[1] Although direct comparative data for its use in the intramolecular rearrangement to carbonyls is limited, its high catalytic activity in related transformations makes it a candidate worth considering.
Iron(III) chloride (FeCl₃) is an inexpensive and readily available Lewis acid. While it is known to catalyze various reactions involving epoxides, its application in the Meinwald rearrangement often requires harsher conditions compared to BF₃·OEt₂ and may lead to the formation of chlorinated byproducts. However, for certain substrates, it can be a cost-effective option.
Mechanistic Overview
The Lewis acid-catalyzed rearrangement of an epoxide, known as the Meinwald rearrangement, generally proceeds through the following steps:
Caption: General mechanism of Lewis acid-catalyzed epoxide rearrangement.
The choice of Lewis acid can influence the stability of the carbocation intermediate and the migratory aptitude of the substituents, thereby affecting the product distribution.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for comparing the practical aspects of using different Lewis acids.
General Procedure for BF₃·OEt₂ Catalyzed Rearrangement of Styrene Oxide
This protocol is adapted from a documented thesis on Lewis acid-catalyzed epoxide rearrangements.
Materials:
-
Styrene oxide
-
This compound (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
A solution of styrene oxide (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
BF₃·OEt₂ (1.2 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude phenylacetaldehyde.
-
Purification is performed by column chromatography on silica gel.
General Procedure for Sc(OTf)₃ Catalyzed Rearrangement of an Epoxide
While a specific protocol for the Meinwald rearrangement using Sc(OTf)₃ was not found, the following procedure for a related epoxide ring-opening reaction can be adapted.
Materials:
-
Epoxide substrate
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the epoxide (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere, Sc(OTf)₃ (0.05-0.1 mmol) is added.
-
The mixture is stirred at room temperature or heated as required, with monitoring by TLC.
-
Once the reaction is complete, the mixture is quenched with saturated sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with the appropriate organic solvent (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for epoxide rearrangement using BF₃·OEt₂ versus a metal triflate like Sc(OTf)₃.
Caption: Workflow comparison for epoxide rearrangement.
Conclusion
While BF₃·OEt₂ remains a workhorse for epoxide rearrangement, several viable alternatives offer distinct advantages. For reactions requiring high selectivity, especially with complex substrates, bulky Lewis acids like MABR can be superior. Metal triflates, particularly Sc(OTf)₃, present a more environmentally friendly and user-friendly option due to their water tolerance and high catalytic activity at low loadings, although direct comparative data for the Meinwald rearrangement is still emerging. FeCl₃ offers a cost-effective, albeit potentially less selective and harsher, alternative. The choice of the optimal Lewis acid will ultimately depend on the specific substrate, desired selectivity, and practical considerations such as cost, ease of handling, and environmental impact. Further head-to-head comparative studies, especially with a wider range of common epoxide substrates, would be invaluable to the synthetic chemistry community.
References
A Comparative Guide to BF3 Etherate and Aluminum Chloride in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, heavily relies on the choice of a Lewis acid catalyst. Among the most common choices are boron trifluoride etherate (BF₃·OEt₂) and aluminum chloride (AlCl₃). This guide provides an objective comparison of their performance in Friedel-Crafts reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection for research and development.
At a Glance: Key Differences
| Feature | Aluminum Chloride (AlCl₃) | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Lewis Acidity | Strong | Moderate |
| Catalyst Loading | Often stoichiometric, especially in acylations | Typically catalytic, can be stoichiometric |
| Reactivity | High, effective for a broad range of substrates | Milder, often requires more forcing conditions |
| Handling | Highly hygroscopic solid, reacts violently with water | Liquid, easier to handle but still moisture-sensitive |
| Side Reactions | Prone to carbocation rearrangements and polyalkylation | Less prone to rearrangements and polyalkylation |
| Work-up | Aqueous work-up required to decompose the catalyst-product complex | Generally simpler work-up |
Performance Comparison: Acylation of Isobutylbenzene
| Catalyst | Aromatic Substrate | Acylating Agent | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (para-isomer) (%) |
| AlCl₃ | Isobutylbenzene | Acetyl Chloride | Stoichiometric | Dichloromethane | 0 to RT | 1-2 hours | High (typically >90%) | High (para favored) |
| BF₃ | Isobutylbenzene | Acetic Anhydride | >1 equivalent | Liquid SO₂ | -40 to 22 | 2 hours | >99%[1] | >98%[1] |
Delving into the Chemistry: Reaction Mechanisms
Both catalysts function by activating the acylating or alkylating agent to generate a potent electrophile that then attacks the aromatic ring.
Friedel-Crafts Acylation Mechanism
The generally accepted mechanism for Friedel-Crafts acylation involves the formation of an acylium ion.
Caption: General mechanism of Friedel-Crafts acylation.
Key Differences in Catalytic Action
-
Aluminum Chloride (AlCl₃): As a potent Lewis acid, AlCl₃ readily coordinates with the halogen of an acyl halide or the oxygen of an anhydride to generate the acylium ion.[2] However, the resulting ketone product is also a Lewis base and forms a stable complex with AlCl₃.[1] This necessitates the use of stoichiometric amounts of the catalyst, which is consumed during the reaction and must be decomposed during aqueous work-up.[1]
-
Boron Trifluoride Etherate (BF₃·OEt₂): BF₃ is a milder Lewis acid. In its etherate form, it is a convenient liquid for handling. It activates the acylating agent in a similar fashion to AlCl₃ but forms a less stable complex with the product ketone. This often allows for the use of catalytic amounts of BF₃·OEt₂, although stoichiometric amounts may still be required for less reactive substrates.
Experimental Protocols
Below are representative experimental protocols for the Friedel-Crafts acylation of toluene, a common aromatic substrate.
Protocol 1: Acylation of Toluene with Acetyl Chloride using Aluminum Chloride
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube is assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.
-
A solution of acetyl chloride (1.1 equivalents) in dichloromethane is added dropwise to the stirred suspension of AlCl₃ over 10-15 minutes.
-
A solution of toluene (1.0 equivalent) in dichloromethane is then added dropwise from the addition funnel over 15-20 minutes, maintaining the temperature at 0-5 °C.[3]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated HCl.[3][4] This step should be performed in a fume hood due to the evolution of HCl gas.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[3]
Protocol 2: Acylation of an Activated Aromatic Ring with Acetic Anhydride using Boron Trifluoride Etherate
This protocol is adapted from the acylation of electron-rich indoles and serves as a representative example for activated aromatic systems.
Materials:
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Activated Aromatic Substrate (e.g., Anisole)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of the activated aromatic substrate (1.0 equivalent) and acetic anhydride (1.2 equivalents) in dichloromethane at room temperature, boron trifluoride etherate (1.0 equivalent) is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Logical Workflow for Catalyst Selection and Experimentation
The following diagram illustrates a logical workflow for selecting between AlCl₃ and BF₃·OEt₂ and executing a Friedel-Crafts reaction.
Caption: A decision-making and experimental workflow for Friedel-Crafts reactions.
Conclusion
The choice between aluminum chloride and boron trifluoride etherate for Friedel-Crafts reactions is a trade-off between reactivity and selectivity under specific reaction conditions.
-
Aluminum chloride is a powerful, highly effective Lewis acid suitable for a wide range of substrates, including less reactive aromatic rings. Its major drawbacks are the need for stoichiometric amounts in acylations and its propensity to cause side reactions in alkylations.
-
Boron trifluoride etherate offers a milder alternative, which can be advantageous for sensitive substrates where side reactions are a concern. It is often used in catalytic amounts and can lead to cleaner reactions with simpler work-ups. However, it may require higher temperatures or longer reaction times for less reactive substrates.
For professionals in drug development and fine chemical synthesis, the choice of catalyst will depend on the specific requirements of the synthetic route, including substrate compatibility, desired yield and purity, and process scalability. This guide provides a foundational understanding to make an informed decision between these two widely used Lewis acids.
References
A Comparative Guide to Lewis Acids in Aldol Reactions: Boron Trifluoride Etherate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of complex organic molecules, including pharmaceuticals. The choice of a Lewis acid catalyst is critical in dictating the reaction's efficiency, stereoselectivity, and overall success. This guide provides an objective comparison of boron trifluoride etherate (BF₃·OEt₂) with other commonly employed Lewis acids—titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and scandium(III) triflate (Sc(OTf)₃)—in aldol reactions, supported by experimental data and detailed protocols.
General Mechanism of Lewis Acid-Catalyzed Aldol Reactions
Lewis acids activate the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the enol or enolate of the ketone. The subsequent steps involve the formation of an aldol adduct, which can then be protonated to yield the final β-hydroxy carbonyl compound. The nature of the Lewis acid influences the geometry of the transition state, thereby affecting the stereochemical outcome of the reaction.
Caption: General mechanism of a Lewis acid-catalyzed aldol reaction.
Comparative Performance of Lewis Acids
The efficacy of a Lewis acid in an aldol reaction is evaluated based on several key parameters, including reaction yield, diastereoselectivity (d.r.), enantioselectivity (e.e.), reaction time, and catalyst loading. The following tables summarize the performance of BF₃·OEt₂, TiCl₄, SnCl₄, and Sc(OTf)₃ in representative aldol reactions.
Table 1: Mukaiyama Aldol Reaction of a Silyl Enol Ether with an Aldehyde
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| BF₃·OEt₂ | 100 | CH₂Cl₂ | -78 | 1 | 85 | 15:85 | [1] |
| TiCl₄ | 100 | CH₂Cl₂ | -78 | 1 | 92 | 95:5 | [1] |
| SnCl₄ | 100 | CH₂Cl₂ | -78 | 1 | 90 | 93:7 | [1] |
| Sc(OTf)₃ | 10 | CH₂Cl₂/H₂O | RT | 12 | 91 | 58:42 | [2] |
Table 2: Aldol Condensation of a Ketone with an Aromatic Aldehyde
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| BF₃·OEt₂ | 100 | Hexane | Reflux | 1 | 88 | Not Reported | [3] |
| TiCl₄ | 100 | CH₂Cl₂ | 0 | 2 | 92 | 8.4:1.0 | [4] |
| SnCl₄ | 100 | CH₂Cl₂ | RT | 0.5 | 96 | Not Reported | [5] |
| Sc(OTf)₃ | 10 | Acetone | 0 | 26 | 98 | Not Reported | [6] |
Note: The diastereoselectivity is highly substrate-dependent and the data presented here is for specific reported reactions.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for reproducible results. Below are representative protocols for aldol reactions catalyzed by each of the discussed Lewis acids.
Experimental Workflow
The general workflow for a Lewis acid-catalyzed aldol reaction involves the sequential addition of reagents under an inert atmosphere, followed by reaction monitoring, quenching, and product purification.
Caption: A typical experimental workflow for a Lewis acid-catalyzed aldol reaction.
Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at -78 °C, boron trifluoride etherate (1.2 mmol) is added dropwise.
-
The mixture is stirred for 15 minutes at -78 °C.
-
A solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is allowed to warm to room temperature and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere, a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 mL, 1.1 mmol) is added dropwise.
-
The resulting mixture is stirred for 5 minutes.
-
A solution of the ketone or silyl enol ether (1.2 mmol) in dry dichloromethane (2 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for the specified time while being monitored by TLC.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is warmed to room temperature and extracted with dichloromethane (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel column chromatography.[4]
Protocol 3: Tin(IV) Chloride (SnCl₄) Catalyzed Aldol Reaction
-
Under an inert atmosphere, a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) is cooled to -78 °C.
-
A 1.0 M solution of tin(IV) chloride in dichloromethane (1.1 mL, 1.1 mmol) is added dropwise.
-
The mixture is stirred for 10 minutes, after which a solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) is added slowly.
-
The reaction is maintained at -78 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous phase is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography.[5]
Protocol 4: Scandium(III) Triflate (Sc(OTf)₃) Catalyzed Aldol Reaction
-
To a mixture of the aldehyde (1.0 mmol) and the silyl enol ether (1.5 mmol) in a 10:1 mixture of dichloromethane and water (11 mL), scandium(III) triflate (0.1 mmol) is added.
-
The reaction mixture is stirred vigorously at room temperature for the specified duration, with monitoring by TLC.
-
Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography on silica gel to afford the desired product.[2]
Conclusion
The selection of a Lewis acid for an aldol reaction is a critical decision that significantly impacts the reaction's outcome.
-
Boron trifluoride etherate is a versatile and readily available Lewis acid that often provides good yields, although its stereocontrol can be substrate-dependent and it is typically used in stoichiometric amounts.
-
Titanium tetrachloride is a powerful Lewis acid that frequently delivers high yields and excellent syn-diastereoselectivity in Mukaiyama aldol reactions.[1]
-
Tin(IV) chloride is another effective Lewis acid that promotes rapid reactions with high yields and good syn-selectivity.[1]
-
Scandium(III) triflate stands out for its ability to be used in catalytic amounts and its compatibility with aqueous media, making it a more environmentally friendly option, although it may offer lower diastereoselectivity in some cases.[2]
Ultimately, the optimal Lewis acid will depend on the specific substrates, desired stereochemical outcome, and reaction conditions. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Simple diastereoselectivity of the BF3.OEt2-catalyzed vinylogous Mukaiyama aldol reaction of 2-(trimethylsiloxy)furans with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 5. SnCl4 · 5H2O-catalyzed synthesis of β-amino carbonyl compounds via a direct Mannich-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Boron Trifluoride Etherate Complexes: Dimethyl Etherate vs. Diethyl Etherate
For Researchers, Scientists, and Drug Development Professionals
Boron trifluoride (BF₃) is a versatile and potent Lewis acid catalyst indispensable in a myriad of organic transformations. Due to its gaseous nature and challenging handling, it is most commonly employed as a more stable liquid complex with ethers. The two most prevalent forms are boron trifluoride dimethyl etherate (BF₃·OMe₂) and boron trifluoride diethyl etherate (BF₃·OEt₂). While often used interchangeably, subtle differences in their reactivity, stability, and physical properties can significantly impact reaction outcomes. This guide provides an objective comparison of these two critical reagents, supported by available data, to aid in catalyst selection for specific research and development applications.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these complexes is crucial for their effective and safe use in the laboratory. The choice between the dimethyl and diethyl etherate complex can be influenced by factors such as solubility, boiling point, and the desired reaction temperature.
| Property | Boron Trifluoride Dimethyl Etherate (BF₃·OMe₂) | This compound (BF₃·OEt₂) |
| CAS Number | 353-42-4[1] | 109-63-7 |
| Molecular Formula | C₂H₆BF₃O | C₄H₁₀BF₃O[2] |
| Molecular Weight | 113.89 g/mol [1] | 141.93 g/mol |
| Appearance | Colorless liquid | Colorless to brown liquid[2][3] |
| Boiling Point | ~58-60 °C | 126-129 °C |
| Density | ~1.22 g/mL | ~1.15 g/mL |
| Lewis Acidity | Generally considered to have slightly higher effective Lewis acidity due to the lower steric hindrance of dimethyl ether. | Slightly lower effective Lewis acidity compared to the dimethyl etherate complex due to the bulkier diethyl ether ligand. |
| Stability | Fumes in moist air.[1] | Fumes in moist air and reacts violently with water.[2] |
Reactivity and Applications: A Comparative Overview
Both BF₃·OMe₂ and BF₃·OEt₂ serve as convenient sources of BF₃ for a wide range of chemical reactions. Their primary function is to act as a Lewis acid, activating substrates for nucleophilic attack. Common applications include Friedel-Crafts alkylations and acylations, ether and ester synthesis, polymerization reactions, and the ring-opening of epoxides.[4]
While direct, quantitative comparative studies on the reactivity of these two complexes are scarce in the literature, inferences can be drawn from their structural differences and the general principles of Lewis acidity. The smaller size of the dimethyl ether ligand in BF₃·OMe₂ is expected to result in a less sterically hindered and potentially more reactive Lewis acid complex. However, BF₃·OEt₂ is more commonly cited in the literature and is often the reagent of choice for many standard procedures.
Below is a summary of representative reactions catalyzed by this compound, for which more extensive experimental data is available. The lack of readily available, specific data for identical reactions under the same conditions for boron trifluoride dimethyl etherate is a notable gap in the current chemical literature.
Representative Reactions Catalyzed by this compound
| Reaction Type | Substrates | Product | Catalyst Loading | Reaction Conditions | Yield |
| Friedel-Crafts Acylation | Indole, Acetic Anhydride | 3-Acetylindole | 1.5 equiv. | Dichloromethane, 25°C, 1 h | 95% |
| Glycosylation | Glycosyl Fluoride, Alcohol | Glycoside | 1-10 mol% | Dichloromethane, 0°C to rt | Good to excellent |
| Epoxide Ring-Opening | Styrene Oxide, Aniline | 2-Anilino-2-phenylethanol | 1.0 equiv. | Dichloromethane, 0°C, 30 min | 92% |
| Etherification | Benzyl alcohol, Methanol | Benzyl methyl ether | 10 mol% | Dichloromethane, rt, 2 h | 95% |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for understanding the practical nuances of working with these reagents.
General Procedure for Friedel-Crafts Acylation of Indole with BF₃·OEt₂
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, this compound (1.5 mmol) is added dropwise at 0°C. Acetic anhydride (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-acetylindole.
Mechanistic Considerations
The catalytic cycle of a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, involves the activation of the electrophile by the Lewis acid. In the case of boron trifluoride etherate, the BF₃ coordinates to the carbonyl oxygen of the acylating agent, enhancing its electrophilicity and facilitating the attack by the aromatic ring.
Caption: Generalized mechanism of a BF₃-catalyzed Friedel-Crafts acylation.
Logical Workflow for Catalyst Selection
The decision to use BF₃·OMe₂ versus BF₃·OEt₂ can be guided by a logical workflow that considers the specific requirements of the reaction.
Caption: Decision workflow for selecting between BF₃·OMe₂ and BF₃·OEt₂.
Conclusion
Both boron trifluoride dimethyl etherate and diethyl etherate are powerful Lewis acid catalysts that enable a wide array of organic transformations. While BF₃·OEt₂ is more extensively documented in the scientific literature, BF₃·OMe₂ may offer advantages in reactions requiring higher reactivity due to its reduced steric bulk. The selection between these two reagents should be based on a careful consideration of the reaction conditions, substrate sensitivity, and desired outcome. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their reactivity profiles. Researchers are encouraged to perform initial small-scale optimization experiments when substituting one for the other in established protocols.
References
- 1. Boron Trifluoride | Borates Today [borates.today]
- 2. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 3. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 4. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
The Superior Handling and Efficacy of Boron Trifluoride Diethyl Etherate Over Gaseous BF₃ in Modern Synthesis
In the landscape of Lewis acid catalysis, boron trifluoride (BF₃) is a cornerstone reagent, indispensable for a multitude of organic transformations ranging from polymerization and alkylation to intricate cyclizations.[1] However, the practical application of BF₃ in its native gaseous form presents significant handling and safety challenges.[2][3] The development of boron trifluoride diethyl etherate (BF₃·OEt₂), a liquid complex, has provided the scientific community with a safer, more manageable, and equally potent alternative. This guide offers an objective comparison of BF₃·OEt₂ and gaseous BF₃, supported by experimental data, to inform researchers, scientists, and drug development professionals on the advantages of utilizing the etherate complex.
Physical Properties: A Tale of Two States
The most pronounced advantage of BF₃·OEt₂ lies in its physical state. As a liquid at room temperature, it is far more convenient for laboratory use than the compressed, toxic gas BF₃.[4][5] This fundamental difference impacts everything from storage and measurement to the design of the reaction apparatus.
Table 1: Comparison of Physical Properties
| Property | Gaseous Boron Trifluoride (BF₃) | This compound (BF₃·OEt₂) |
| Physical State | Colorless Gas[2][6] | Colorless to light yellow/brown liquid[5][7][8] |
| Boiling Point | -100.3 °C[6][9] | 126 °C[7][8] |
| Melting Point | -126.8 °C[6] | -58 °C[5][8] |
| Handling Form | Compressed Gas Cylinder[3] | Liquid in a bottle |
| Measurement | Requires mass flow controllers or pressure gauges | Standard volumetric measurement (syringe, pipette) |
Handling, Safety, and Experimental Workflow
The challenges associated with handling a toxic, corrosive, and non-flammable gas like BF₃ are substantial.[2][10] It requires specialized equipment, including gas cylinders, pressure regulators, and dedicated lines, along with rigorous safety protocols to manage the high risk of inhalation exposure.[3][11] An accidental release can rapidly contaminate a laboratory environment.
In contrast, BF₃·OEt₂ is a liquid that can be easily dispensed with standard laboratory equipment like syringes or cannulas under an inert atmosphere.[12] While it is also corrosive, toxic, and moisture-sensitive, the risks are more localized and manageable.[13][14] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), but it does not necessitate the complex infrastructure required for compressed gases.[12]
This difference in handling dramatically simplifies the experimental workflow, as illustrated below.
Reactivity and Catalytic Action
BF₃·OEt₂ serves as a stabilized source of BF₃.[8] In solution, it exists in equilibrium with its constituent Lewis acid (BF₃) and Lewis base (diethyl ether). The dissociated BF₃ is the active catalyst that participates in the reaction.[8][15] Therefore, for most synthetic applications, BF₃·OEt₂ can be considered a direct, easy-to-use substitute for gaseous BF₃, enabling the same broad range of chemical transformations.[16][17][18]
Both forms are highly sensitive to moisture. BF₃ gas reacts with moist air to form white fumes, and its reaction with water produces boric acid and corrosive fluoroboric acid.[6][9][11] Similarly, BF₃·OEt₂ reacts violently with water, a reaction that generates heat and toxic hydrogen fluoride (HF) gas, making the use of anhydrous conditions essential.[13]
The general mechanism of catalysis involves the activation of an electrophile. For example, in Friedel-Crafts acylation, BF₃ coordinates to the carbonyl oxygen of an acyl halide or anhydride, dramatically increasing its electrophilicity and facilitating the attack by an aromatic ring.
Performance in Organic Synthesis: A Case Study
The efficacy of BF₃·OEt₂ is well-documented, often providing superior yields compared to other methods.[7][17] A notable example is its use in phenol O-glycosylation, where it has been shown to be a more effective catalyst than the commonly used trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Table 2: Catalyst Performance in Phenol O-Glycosylation Data abstracted from a study on glycosylation with glycosyl imidates.[19]
| Phenol Nucleophilicity | Catalyst | Outcome |
| High | BF₃·OEt₂ | Excellent yields of desired 1,2-trans-O-glycosides |
| High | TMSOTf | Good yields |
| Low | BF₃·OEt₂ | Excellent yields of desired 1,2-trans-O-glycosides |
| Low | TMSOTf | Mixture of 1,2-cis and 1,2-trans anomers, plus side products |
The study highlights that BF₃·OEt₂ effectively promotes the conversion of a key 1,2-orthoester intermediate to the desired 1,2-trans product, regardless of the phenol's nucleophilicity. In contrast, TMSOTf leads to undesired anomers and byproducts with less nucleophilic phenols.[19]
Representative Experimental Protocol: Acylation of Phenol
This protocol describes the selective acylation of a phenol using a carboxylic acid, catalyzed by BF₃·OEt₂, a reaction that demonstrates the reagent's utility and ease of use.
Objective: To synthesize a para-acylated phenol via Friedel-Crafts acylation.
Materials:
-
Phenol derivative (e.g., guaiacol)
-
Carboxylic acid (e.g., acetic acid)
-
This compound (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
In the flask, dissolve the phenol derivative (1.0 eq.) and the carboxylic acid (1.2 eq.) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Using a dry syringe, slowly add this compound (2.0-3.0 eq.) to the stirred solution. The addition should be done dropwise to control any exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography or recrystallization to yield the pure acylated phenol.
This protocol, adapted from general procedures for BF₃·OEt₂ catalyzed acylations, showcases a straightforward setup that avoids the complexities of handling gaseous reagents.[20]
Conclusion
This compound offers a compelling set of advantages over its gaseous counterpart for laboratory and research applications. Its liquid form simplifies measurement and handling, enhances safety by reducing the risk of widespread inhalation exposure, and allows for the use of standard laboratory equipment. While providing the same powerful Lewis acid catalysis as gaseous BF₃, its superior practicality and accessibility make BF₃·OEt₂ the reagent of choice for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of boron trifluoride with greater safety and convenience.
References
- 1. Boron Trifluoride Uses, Boron Trifluoride Methanol Solution | Heyi Gas [heyigasglobal.com]
- 2. Boron Trifluoride Gas (BF3) from EFC [efcgases.com]
- 3. ess.honeywell.com [ess.honeywell.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound [commonorganicchemistry.com]
- 6. Boron trifluoride - Wikipedia [en.wikipedia.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 9. Boron Trifluoride, BF3 Chemistry, BF3 Compound/Chemical, BF3 Gas Introduction | Heyi Gas [heyigasglobal.com]
- 10. metrowelding.com [metrowelding.com]
- 11. nj.gov [nj.gov]
- 12. nbinno.com [nbinno.com]
- 13. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 14. nj.gov [nj.gov]
- 15. nbinno.com [nbinno.com]
- 16. What is this compound and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 17. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Purity Validation of Boron Trifluoride Etherate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reproducibility and success of chemical syntheses. Boron trifluoride etherate (BF₃·OEt₂), a widely utilized Lewis acid catalyst, is no exception. Its efficacy can be significantly compromised by the presence of impurities, primarily arising from its hygroscopic nature. This guide provides a detailed comparison of spectroscopic methods for validating the purity of BF₃·OEt₂ and contrasts its analysis with other common Lewis acids.
Assessing the Purity of Boron Trifluoride Etherate
The primary impurity of concern in BF₃·OEt₂ is moisture, which leads to hydrolysis, generating species that can alter its catalytic activity. The key to ensuring the quality of BF₃·OEt₂ lies in the application of various spectroscopic techniques to identify and quantify the parent compound and its degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and informative technique for assessing the purity of BF₃·OEt₂. Multinuclear NMR (¹H, ¹⁹F, and ¹¹B) provides a comprehensive profile of the sample.
¹H-NMR Spectroscopy: This technique is useful for observing the diethyl ether ligand and the presence of free diethyl ether or ethanol, which can be indicative of degradation.
¹⁹F-NMR Spectroscopy: As fluorine is directly bonded to the boron atom, ¹⁹F-NMR is highly sensitive to the chemical environment of the BF₃ core. The presence of hydrolysis products will result in distinct signals from the main BF₃·OEt₂ peak. For instance, the formation of boron trifluoride monohydrate (BF₃·H₂O) can be detected by the appearance of a new peak. In acetone solution at low temperatures, the ¹⁹F NMR spectrum of BF₃·H₂O shows a peak around 146.05 and 146.59 ppm (relative to CCl₃F), distinct from the BF₃·OEt₂ signal.[1]
¹¹B-NMR Spectroscopy: Boron-11 NMR provides direct information about the coordination state of the boron atom. Pure BF₃·OEt₂ exhibits a characteristic sharp signal. The formation of hydrolysis products or other adducts will lead to the appearance of additional peaks at different chemical shifts.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of BF₃·OEt₂
-
Sample Preparation: Due to the moisture sensitivity of BF₃·OEt₂, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use a dry NMR tube, preferably oven-dried or flame-dried under vacuum.
-
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to the NMR tube via a dry syringe.
-
Add a small, accurately weighed amount of the BF₃·OEt₂ sample to the NMR tube.
-
Seal the NMR tube promptly.
-
Data Acquisition:
-
Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.
-
For ¹¹B and ¹⁹F NMR, BF₃·OEt₂ can be used as an external reference (δ = 0.0 ppm for ¹¹B).[2]
-
Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for ¹¹B NMR.
-
-
Data Analysis:
-
Integrate the peaks corresponding to BF₃·OEt₂ and any identified impurities.
-
The relative purity can be estimated from the ratio of the integrals.
-
Quantitative Data Summary
The following table summarizes the key NMR spectroscopic data for pure BF₃·OEt₂ and its potential impurities.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Solvent |
| BF₃·OEt₂ | ¹H | 4.22 (CH₂) | Quartet | 7.1 | CDCl₃ |
| 1.44 (CH₃) | Triplet | 7.1 | CDCl₃ | ||
| ¹⁹F | -152.8 | Broad Singlet | CDCl₃ | ||
| ¹¹B | -0.62 | Broad Singlet | CDCl₃ | ||
| BF₃·H₂O (in acetone) | ¹⁹F | 146.05, 146.59 | Quartet | CCl₃F | |
| Free Diethyl Ether | ¹H | ~3.4 (CH₂) | Quartet | 7.0 | CDCl₃ |
| ~1.2 (CH₃) | Triplet | 7.0 | CDCl₃ |
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of BF₃·OEt₂ using spectroscopic methods.
Comparison with Alternative Lewis Acids
While BF₃·OEt₂ is a versatile Lewis acid, other alternatives such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are frequently employed in organic synthesis. The methods for assessing their purity share similarities but also have key differences.
| Lewis Acid | Common Impurities | Recommended Spectroscopic Methods for Purity | Key Spectroscopic Signatures of Impurities |
| BF₃·OEt₂ | Hydrolysis products (BF₃·H₂O, HF, H₃BO₃), free ether | ¹H, ¹⁹F, ¹¹B NMR, FTIR | NMR: New signals in ¹⁹F and ¹¹B spectra. FTIR: Broad O-H stretch (~3200-3600 cm⁻¹). |
| TiCl₄ | Hydrolysis products (TiOCl₂, HCl), metal chlorides | FTIR, ICP-OES | FTIR: Bands for Ti-OH and H-O-H vibrations (3600-2500 cm⁻¹ and 1642 cm⁻¹) and TiOCl₂ (~820 cm⁻¹).[3] |
| AlCl₃ | Water, HCl, iron chlorides | Titration, ICP-OES, Solid-State NMR | Spectroscopic methods are less common for routine purity checks; titration and elemental analysis are prevalent.[4] |
| SnCl₄ | Hydrolysis products, other metal chlorides | UV-Vis, ¹¹⁹Sn NMR | UV-Vis: Chloro-complexes of tin(IV) absorb in the UV region. ¹¹⁹Sn NMR: Sensitive to the coordination environment of the tin atom.[5] |
Conclusion
The purity of boron trifluoride etherate is critical for its performance as a Lewis acid catalyst. A combination of multinuclear NMR spectroscopy provides the most comprehensive assessment of its purity, allowing for the identification and quantification of hydrolysis-related impurities. While other Lewis acids like TiCl₄, AlCl₃, and SnCl₄ are viable alternatives in many reactions, the methods for their purity validation can differ significantly, with techniques like FTIR and elemental analysis playing a more prominent role. For researchers and drug development professionals, understanding these analytical techniques is essential for ensuring the quality of reagents and the successful outcome of their synthetic endeavors.
References
- 1. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. [PDF] The Infra‐Red Absorption Spectrum of Boron Trifluoride | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Kinetics of Reactions Catalyzed by Boron Trifluoride Etherate
Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely employed Lewis acid catalyst in organic synthesis, facilitating a broad spectrum of reactions crucial to academic research and industrial drug development. Its efficacy is often compared with other Lewis and Brønsted acids. This guide provides an objective comparison of the kinetic performance of BF₃·OEt₂ against common alternatives in several key chemical transformations, supported by experimental data.
Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is significantly accelerated by Lewis acids. A comparative study of the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate provides valuable insights into the catalytic efficiency of boron trifluoride etherate.
Quantitative Data Comparison
| Catalyst | Activation Energy (kcal/mol) |
| None | 20.68[1] |
| BF₃ | 15.61 [1] |
| AlCl₃ | 5.2 |
Table 1: Comparison of activation energies for the Diels-Alder reaction between isoprene and methyl acrylate with different catalysts in the gas phase.
As shown in Table 1, both BF₃ and AlCl₃ significantly lower the activation energy of the Diels-Alder reaction compared to the uncatalyzed process. Notably, AlCl₃ demonstrates a substantially lower activation energy, suggesting faster reaction kinetics under similar conditions. The major catalytic effect of BF₃ is attributed to the increased mutual polarization and charge transfer between the diene and dienophile, which facilitates their approach and the necessary rehybridization of the carbon atoms involved in ring formation[1].
Experimental Protocol: Kinetic Analysis of a Lewis Acid-Catalyzed Diels-Alder Reaction
A representative experimental setup for monitoring the kinetics of a Diels-Alder reaction catalyzed by BF₃·OEt₂ or other Lewis acids can be designed as follows:
-
Materials: Diene (e.g., isoprene), dienophile (e.g., methyl acrylate), Lewis acid catalyst (e.g., BF₃·OEt₂ or AlCl₃), and an appropriate anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet (e.g., nitrogen or argon) is charged with the dienophile and the solvent.
-
Initiation: The solution is cooled to the desired reaction temperature (e.g., 0 °C). The Lewis acid catalyst is then added dropwise.
-
Kinetic Monitoring: The diene is added to the solution to initiate the reaction. Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Analysis: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of reactants and products over time. The rate constants can then be calculated from the concentration-time data.
Logical Workflow for Catalyst Comparison
Caption: A logical workflow for the comparative kinetic study of Lewis acid catalysts.
Friedel-Crafts Acylation
Semi-Quantitative Data Comparison
| Catalyst | Aromatic Substrate | Acylating Agent | Conditions | Yield |
| BF₃·OEt₂ | Resorcinol | Phenylacetic acid | 110 °C, 30 min | High Purity |
| AlCl₃ | Anisole | Acetic anhydride | Reflux | High |
Table 2: Comparison of reaction conditions and outcomes for Friedel-Crafts acylation with BF₃·OEt₂ and AlCl₃.
BF₃·OEt₂ can be an effective catalyst, particularly for activated aromatic rings, and may offer advantages in terms of handling and milder reaction conditions compared to the often more aggressive AlCl₃. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental impact[2].
Experimental Protocol: Friedel-Crafts Acylation of Resorcinol
The following protocol describes the synthesis of 1-(2,4-dihydroxyphenyl)-2-phenylethanone using BF₃·OEt₂ as a catalyst:
-
Reaction Setup: A mixture of resorcinol and phenylacetic acid is placed in a reaction vessel.
-
Catalyst Addition: Boron trifluoride etherate is added to the mixture.
-
Reaction: The reaction mixture is heated to 110 °C and stirred for 30 minutes.
-
Workup: After cooling, the reaction is quenched, and the product is purified, for example, by crystallization.
Signaling Pathway of Friedel-Crafts Acylation
References
Comparative analysis of catalysts for cationic polymerization
Cationic polymerization is a vital chain-growth polymerization technique used in the production of various commercially important polymers, such as polyisobutylene and poly(vinyl ethers).[1] This process is initiated by an electrophilic species, typically a carbocation, which then propagates by adding monomer units. The choice of the initiating system, or catalyst, is paramount as it profoundly influences the reaction kinetics, the degree of control over the final polymer's molecular weight (MW), and its molecular weight distribution, often quantified by the Polydispersity Index (PDI).[2][3]
This guide provides a comparative analysis of common catalysts employed in cationic polymerization, offering objective performance data and detailed experimental protocols for their evaluation. It is intended for researchers, scientists, and professionals in drug development and material science who are engaged in polymer synthesis and application.
Mechanism Overview: The Stages of Cationic Polymerization
Cationic polymerization proceeds through three fundamental steps: initiation, propagation, and termination. A fourth process, chain transfer, can also occur and significantly impacts the final polymer structure.[1][4]
-
Initiation: The process begins with the generation of a carbocation from a monomer. This is achieved using an initiator, which can be a classical protic acid or, more commonly, a combination of a Lewis acid (coinitiator) and a cation source (initiator) like water or an alcohol.[1][4]
-
Propagation: The newly formed carbocationic center of the initiated monomer is highly reactive and sequentially adds more monomer units, leading to the growth of the polymer chain.[4]
-
Termination and Chain Transfer: The growth of a polymer chain can be halted through termination, where the cationic center is irreversibly destroyed, or through chain transfer, where the active center is transferred to another species (like a monomer, solvent, or counter-ion), terminating one chain but initiating a new one.[1][5] These events are often undesirable as they can lead to polymers with broad molecular weight distributions (high PDI).[5]
Caption: General signaling pathway for cationic polymerization.
Classification and Comparison of Initiating Systems
Catalysts for cationic polymerization can be broadly categorized into two main groups: protic (Brønsted) acids and Lewis acids. Their effectiveness varies significantly in terms of reaction control and the properties of the resulting polymer.
Protic Acids
Strong protic acids such as sulfuric acid (H₂SO₄), perchloric acid (HClO₄), and triflic acid (CF₃SO₃H) can directly protonate a suitable monomer to generate a carbocation and initiate polymerization.[1]
-
Mechanism: The acid donates a proton to the monomer's double bond, creating a carbocation and a counter-anion.
-
Performance: While simple to use, this method offers poor control. The highly nucleophilic counter-anions produced can readily combine with the growing carbocationic chain end, leading to frequent termination.[1] Consequently, these initiators typically produce polymers with low molecular weights and high PDIs.[1]
Lewis Acids
Lewis acids are the most prevalent class of catalysts for cationic polymerization.[1] Common examples include boron trifluoride (BF₃), aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄).[1][6] They generally require the presence of a cation source (initiator), such as water, alcohol, or an alkyl halide, to form the true initiating species.[1][5] In this system, the Lewis acid is termed the coinitiator.[1]
-
Mechanism: The Lewis acid interacts with the initiator (e.g., H₂O) to form a complex that can then donate a proton to the monomer. This process generates a carbocation and a complex, non-nucleophilic counter-ion.[1][4]
-
Performance: This two-component system offers significantly better control than protic acids. The bulky, complex counter-ion is less nucleophilic, reducing the likelihood of termination and allowing for the formation of higher molecular weight polymers.[1] By carefully selecting the Lewis acid, initiator, and reaction conditions (especially temperature), it is possible to achieve "living" polymerizations, which are characterized by the absence of termination and chain transfer, yielding polymers with predictable molecular weights and very low PDIs (typically < 1.2).[2][7]
Caption: Comparison of initiation mechanisms.
Quantitative Performance Comparison
The choice of catalyst directly impacts key polymer properties. The following table summarizes the typical performance of different initiating systems under conventional conditions.
| Catalyst System | Typical Monomers | Relative Activity | Achievable MW | PDI (Mw/Mn) | Control/Living Character |
| Protic Acids | |||||
| H₂SO₄, HClO₄ | Styrene, Isobutylene | High | Low | > 2.0 | Poor |
| Lewis Acids | |||||
| BF₃ • OEt₂ / H₂O | Styrene, Vinyl Ethers | Very High | Low to High | 1.5 - 3.0 | Moderate |
| AlCl₃ / H₂O or R-Cl | Isobutylene, Styrene | Very High | Low to High | > 2.0 | Poor to Moderate |
| TiCl₄ / H₂O | Isobutylene, Styrene | High | High | 1.5 - 2.5 | Moderate |
| SnCl₄ / H₂O | Styrene, Vinyl Ethers | Moderate | High | 1.2 - 2.0 | Good (under controlled conditions) |
Note: Achievable MW and PDI are highly dependent on specific reaction conditions such as temperature, solvent, and monomer/initiator concentrations.[1] "Living" polymerizations with Lewis acids typically require very low temperatures (-80 to -40 °C) and highly purified reagents.[1]
Experimental Protocols for Catalyst Evaluation
Objective comparison of catalyst performance requires standardized experimental procedures.
General Experimental Workflow
A typical workflow for evaluating and comparing catalysts involves polymerization under controlled conditions followed by comprehensive analysis of the resulting polymer.
Caption: Experimental workflow for catalyst comparison.
Protocol 1: General Cationic Polymerization of Isobutylene
This protocol describes a representative procedure for comparing the performance of different Lewis acid catalysts.
Materials:
-
Monomer: Isobutylene (high purity, dried)
-
Solvent: Dichloromethane (CH₂Cl₂, dried)
-
Initiator: Water (H₂O, deionized) or 2-chloro-2,4,4-trimethylpentane (TMPCl)
-
Coinitiator (Catalyst): TiCl₄ or SnCl₄
-
Quenching Agent: Methanol
-
Inert Gas: Nitrogen or Argon
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is cooled to the desired reaction temperature (e.g., -80 °C) in a suitable cooling bath.
-
Reagent Charging: The desired amount of dry solvent (CH₂Cl₂) is added to the flask via cannula. Subsequently, the purified isobutylene monomer is condensed into the reactor.
-
Initiation:
-
For Water Initiation: A stock solution of H₂O in the reaction solvent is prepared. A specific volume is added to the monomer solution.
-
For Alkyl Halide Initiation: The alkyl halide initiator (e.g., TMPCl) is added to the monomer solution.
-
-
Polymerization Start: The reaction is initiated by the slow, dropwise addition of the Lewis acid catalyst (e.g., TiCl₄) to the stirred solution.
-
Monitoring: The reaction progress can be monitored by periodically taking aliquots, quenching them in methanol, and analyzing the monomer conversion via gravimetry (after solvent evaporation). Real-time monitoring can also be achieved using in-situ FTIR spectroscopy to track the disappearance of the monomer's vinyl C=C stretching band.[8]
-
Termination (Quenching): After the desired time or conversion, the polymerization is terminated by adding an excess of cold methanol.[5]
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.
Protocol 2: Characterization of Molecular Weight and PDI
The most common and reliable method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[9][10]
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns suitable for the expected molecular weight range of the polymer.
-
Mobile Phase: Tetrahydrofuran (THF) or another suitable solvent for the polymer.
-
Calibration Standards: Polystyrene or polyisobutylene standards of known, narrow molecular weight distribution.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the dried polymer samples in the mobile phase (e.g., 1-2 mg/mL).
-
Calibration: Run a series of narrow-PDI polymer standards through the GPC system to generate a calibration curve (log MW vs. elution volume).
-
Sample Analysis: Inject the prepared polymer solutions into the GPC system.
-
Data Processing: Using the calibration curve, the software calculates the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the PDI for each sample.[11][12]
By consistently applying these protocols, researchers can obtain reliable, comparable data on the performance of different catalysts, facilitating the selection of the optimal initiating system for a specific application.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. atlas.org [atlas.org]
- 4. Video: Cationic Chain-Growth Polymerization: Mechanism [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. materials.alfachemic.com [materials.alfachemic.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What_does_polydispersity_mean_ [macro.lsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Boron Trifluoride Diethyl Etherate: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of boron trifluoride diethyl etherate (BF₃·OEt₂), a common but hazardous reagent in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety Precautions
This compound is corrosive, flammable, and reacts violently with water to produce toxic hydrogen fluoride (HF) gas.[1][2] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2] Ensure all glassware is dry and work away from any sources of ignition.[3][4][5]
Quantitative Data and Hazard Profile
For quick reference, the key quantitative data and hazard ratings for this compound are summarized below.
| Property | Value | Citations |
| CAS Number | 109-63-7 | [6][7] |
| UN Number | 2604 | [2][3] |
| Molecular Weight | 141.93 g/mol | [7] |
| Boiling Point | 126-129 °C | [7] |
| Melting Point | -58 °C | [7] |
| Density | 1.15 g/mL | [7] |
| Flash Point | 58.5 °C | [8] |
| NFPA 704 Ratings | Health: 3, Flammability: 2, Reactivity: 2, W | [5][8] |
Procedural Guidance for Disposal
There are two primary scenarios for the disposal of this compound: managing a small spill and neutralizing residual or unwanted reagent.
Experimental Protocol 1: Small Spill Containment and Cleanup
This procedure should be followed for minor spills in a laboratory setting.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area, except for those involved in the cleanup. Ensure the fume hood is operating correctly to ventilate the area.[2][3]
-
Remove Ignition Sources: Extinguish any open flames and remove all potential sources of ignition from the area.[2][3][5]
-
Contain the Spill: Cover the spill with a dry, inert, and preferably alkaline absorbent material. Suitable materials include dry sand, soda ash (sodium carbonate), or dry lime.[3][4] DO NOT USE WATER or any wet absorbent materials, as this will cause a violent reaction.[3]
-
Collect the Waste: Once the spill has been completely absorbed, use non-sparking tools to carefully collect the material into a designated, properly labeled, and sealable container for hazardous waste.[4][5][9]
-
Final Decontamination: After the absorbed material is removed, decontaminate the area.
-
Dispose of as Hazardous Waste: The sealed container must be disposed of as hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[3][4][10]
Experimental Protocol 2: Neutralization of Unwanted Reagent (Quenching)
This is a controlled procedure for safely neutralizing excess or leftover this compound. This process must be performed in a chemical fume hood.
-
Prepare a Neutralizing Solution: In a flask of appropriate size, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The flask should be large enough to accommodate the volume of the BF₃·OEt₂ and potential foaming.
-
Cool the Solution: Place the flask containing the sodium bicarbonate solution in an ice bath and allow it to cool to 0°C.[6]
-
Slow Addition: With vigorous stirring, slowly and carefully add the this compound to the cold sodium bicarbonate solution dropwise. The rate of addition must be controlled to manage the evolution of carbon dioxide gas and prevent excessive foaming.[11]
-
Complete the Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.[6]
-
Separate and Dispose: The resulting mixture contains neutralized boron byproducts. This aqueous waste should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. nj.gov [nj.gov]
- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What is this compound and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 7. This compound [commonorganicchemistry.com]
- 8. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
